CCG-224406
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWWWZXJNOLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Precision of CCG-224406: A Technical Guide to its Mechanism of Action as a GRK2 Inhibitor
For Immediate Release
Ann Arbor, MI – In the landscape of targeted therapeutics, the small molecule CCG-224406 has emerged as a highly selective and potent inhibitor of G protein-coupled receptor kinase 2 (GRK2). This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. Through a comprehensive review of available data, this document outlines the molecular interactions, signaling pathways, and quantitative efficacy of this promising inhibitor.
Core Mechanism of Action: Selective Inhibition of GRK2
This compound functions as an ATP-competitive inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] GRK2 is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a myriad of physiological processes. In pathological conditions such as heart failure, GRK2 activity is often upregulated, leading to diminished GPCR signaling and subsequent cellular dysfunction.
This compound binds to the ATP-binding pocket of GRK2, preventing the phosphorylation of activated GPCRs.[2] This inhibition of GRK2 activity restores normal GPCR signaling, offering a promising therapeutic strategy for diseases characterized by GRK2 overactivity. The selectivity of this compound for GRK2 over other kinases, including other GRK subfamilies, is a key attribute that minimizes off-target effects.[1][3]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against GRK2 and remarkable selectivity against other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. GRK2 |
| GRK2 | 130 | - |
| GRK1 | >90,000 | >700 |
| GRK5 | >90,000 | >700 |
| PKA | >30,000 | >230 |
| ROCK1 | No detectable inhibition | - |
Data sourced from Waldschmidt et al., Journal of Medicinal Chemistry, 2016.[1][3]
Signaling Pathway of GRK2 Inhibition by this compound
The canonical function of GRK2 is to phosphorylate agonist-bound GPCRs, which initiates a signaling cascade leading to receptor desensitization and internalization. This compound intervenes at a critical step in this pathway.
Experimental Protocols
The determination of the inhibitory potency of this compound was performed using a radiometric kinase assay. The following is a detailed methodology based on the established protocols for GRK2 activity measurement.
In Vitro GRK2 Kinase Inhibition Assay
1. Reagents and Materials:
-
Recombinant human GRK2 enzyme
-
GPCR substrate (e.g., purified rhodopsin)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
10% Trichloroacetic acid (TCA)
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation counter
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the GPCR substrate, and the GRK2 enzyme.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A control with DMSO alone is included.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto the P81 filter paper and immediately immersing it in 10% TCA.
-
Wash the filter papers multiple times with TCA and then with ethanol (B145695) to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the filter paper using a scintillation counter.
3. Data Analysis:
-
The radioactive counts are proportional to the kinase activity.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro kinase assay used to evaluate the inhibitory activity of this compound.
References
CCG-224406: A Selective G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process integral to cellular signaling. Dysregulation of GRK2 activity has been implicated in the pathophysiology of various diseases, most notably heart failure. This has positioned GRK2 as a compelling therapeutic target for the development of novel inhibitors. CCG-224406 has emerged as a potent and highly selective inhibitor of GRK2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The signaling activity of GPCRs is tightly regulated, and a key mechanism in this regulation is desensitization, which is initiated by GPCR kinases (GRKs). Among the seven members of the GRK family, GRK2 is ubiquitously expressed and plays a crucial role in phosphorylating agonist-bound GPCRs, leading to the recruitment of β-arrestins and subsequent signal termination.
In chronic heart failure, elevated levels and activity of GRK2 contribute to the desensitization of β-adrenergic receptors, impairing cardiac contractility and function. Therefore, selective inhibition of GRK2 represents a promising therapeutic strategy for heart failure and potentially other diseases characterized by aberrant GPCR signaling. This compound was developed as a highly selective and potent inhibitor of GRK2, offering a valuable chemical tool for studying GRK2 biology and a potential lead compound for drug development.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of GRK2. By competitively binding to this site, it prevents the phosphorylation of activated GPCRs, thereby inhibiting the desensitization process. The high selectivity of this compound for GRK2 over other kinases, including other GRK subfamilies, is attributed to specific molecular interactions within the active site.
Crystallographic studies of GRK2 in complex with this compound (PDB ID: 5HE2) have provided detailed insights into its binding mode. These studies reveal key hydrogen bonds and hydrophobic interactions that contribute to its high affinity and selectivity.
dot
In Vitro Characterization of CCG-224406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CCG-224406, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical and cellular properties of this compound.
Quantitative Data Summary
This compound has been identified as a highly selective inhibitor of GRK2. The following table summarizes its key quantitative metrics based on available data. It is important to note a discrepancy in the reported IC50 values in publicly accessible information, which may be due to different assay conditions or methodologies.
| Parameter | Value | Target/Assay | Source |
| IC50 | 13 nM | GRK2 | MedchemExpress[1] |
| IC50 | 130 nM | GRK2 | Patsnap Synapse[2] |
| Selectivity | >700-fold | Over other GRK subfamilies | Patsnap Synapse[2] |
| Off-Target Activity | No detectable inhibition | ROCK1 | MedchemExpress, Patsnap Synapse[1][2] |
Signaling Pathway
GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process crucial for terminating signal transduction. Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which uncouples the receptor from its G protein, leading to signal termination and receptor internalization. Inhibition of GRK2 by this compound is expected to prevent this desensitization process, thereby potentiating and prolonging GPCR signaling.
Experimental Protocols
The in vitro characterization of a selective kinase inhibitor like this compound typically involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assay for GRK2 Potency (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against its primary target, GRK2.
Objective: To quantify the concentration of this compound required to inhibit 50% of GRK2 enzymatic activity.
Materials:
-
Recombinant human GRK2 enzyme
-
Kinase substrate (e.g., a specific peptide or a protein like rhodopsin)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™)
-
This compound stock solution
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
96- or 384-well assay plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or luminescence plate reader
-
DMSO (dimethyl sulfoxide) for compound dilution
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the GRK2 enzyme, and the diluted this compound or DMSO (as a vehicle control).
-
Initiation of Reaction: Start the kinase reaction by adding the kinase substrate and ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection of Activity:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add reagents that convert the ADP produced by the kinase reaction into a luminescent signal, and measure the light output with a plate reader.
-
-
Data Analysis: Plot the percentage of GRK2 inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
This protocol outlines a general approach to assess the selectivity of this compound against a panel of other kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of kinases to assess its target specificity.
Procedure:
-
A similar kinase assay protocol as described in 3.1 is employed.
-
Instead of only using GRK2, a panel of other kinases (e.g., other GRK family members, ROCK1, PKA, etc.) is used.
-
This compound is typically tested at a fixed, high concentration (e.g., 1 or 10 µM) in an initial screen.
-
The percentage of inhibition for each kinase is determined.
-
For any kinases that show significant inhibition in the initial screen, a full IC50 determination is performed as described in 3.1.
-
The selectivity is then expressed as the ratio of the IC50 value for the off-target kinase to the IC50 value for GRK2.
Cellular Assay: Cardiomyocyte Contractility
Given the role of GRK2 in heart failure, a key cellular assay is to assess the effect of this compound on the contractility of cardiomyocytes.
Objective: To evaluate the functional consequence of GRK2 inhibition by this compound on cardiac muscle cell contraction.
Materials:
-
Isolated primary cardiomyocytes or a suitable cell line
-
Cell culture medium
-
This compound
-
A β-adrenergic receptor agonist (e.g., isoproterenol)
-
A system for measuring cardiomyocyte contraction (e.g., video-based edge detection or ion imaging)
Procedure:
-
Cell Culture: Plate the cardiomyocytes and allow them to attach and establish a baseline contraction rate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a defined period.
-
Stimulation: Stimulate the cells with a β-adrenergic agonist like isoproterenol (B85558) to induce a contractile response.
-
Measurement of Contraction: Record and analyze parameters of cardiomyocyte contraction, such as the amplitude and velocity of shortening and relaxation.
-
Data Analysis: Compare the contractile parameters of this compound-treated cells with control cells to determine the effect of the compound on cardiomyocyte function.
Experimental Workflow
The in vitro characterization of a kinase inhibitor follows a logical progression from initial screening to detailed mechanistic studies.
References
The Genesis of a New Generation Rho/MRTF/SRF Pathway Inhibitor: A Technical Guide to the Discovery and Synthesis of CCG-203971 Analogs
Introduction
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel series of small molecule inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. While the specific compound "CCG-224406" was not identified in the public literature, this document details the optimization of the lead compound, CCG-203971, which resulted in the development of several potent analogs with improved pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacology of this promising class of therapeutic agents for fibrotic diseases and cancer.
The Rho/MRTF/SRF signaling cascade is a critical regulator of cellular processes, including actin dynamics, cell migration, and gene transcription.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, most notably fibrosis and cancer metastasis.[1][3] The core of this pathway involves the release of the transcriptional coactivator MRTF from its sequestration by globular actin (G-actin) following RhoA-mediated actin polymerization.[1][2] Nuclear translocation of MRTF allows it to bind to SRF, initiating the transcription of target genes involved in cell motility and matrix production.[1][2]
Recognizing the therapeutic potential of inhibiting this pathway, a high-throughput screen identified the initial lead compound, CCG-1423. Subsequent medicinal chemistry efforts led to the development of the second-generation inhibitor, CCG-203971, with improved potency and reduced cytotoxicity.[3][4] However, CCG-203971 exhibited modest in vivo potency and poor pharmacokinetic properties, necessitating further optimization.[2] This guide focuses on the systematic chemical modifications undertaken to address these liabilities, leading to the discovery of analogs with significantly enhanced drug-like properties.
The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling pathway is a key mechanotransduction pathway that translates extracellular signals and changes in the actin cytoskeleton into changes in gene expression. The following diagram illustrates the key steps in this pathway and the point of intervention for the CCG series of inhibitors.
Lead Optimization of CCG-203971
The medicinal chemistry strategy to improve upon the lead compound CCG-203971 focused on three primary objectives: 1) enhancing metabolic stability, particularly of the 3-furanylphenyl moiety, 2) blocking oxidation of the piperidine (B6355638) ring, and 3) exploring alternatives to the secondary amide to improve physicochemical properties.[2]
Synthesis Strategies
The synthesis of the optimized analogs involved several key chemical transformations. The general synthetic approach is outlined below.
Experimental Protocol: General Procedure for Amide Coupling
To a solution of the requisite piperidine carboxamide (1.0 eq) and the appropriate heteroaryl carboxylic acid (1.1 eq) in a suitable solvent such as dichloromethane (B109758) or dimethylformamide, was added a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and a base such as triethylamine (B128534) or N,N-diisopropylethylamine (2.0 eq). The reaction mixture was stirred at room temperature for 12-24 hours. Upon completion, the reaction was diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired amide intermediate.
Experimental Protocol: General Procedure for Suzuki Coupling
The amide intermediate (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as aqueous sodium carbonate (2.0 eq) were combined in a suitable solvent system, typically a mixture of toluene, ethanol, and water. The reaction mixture was degassed and heated to reflux under an inert atmosphere for 4-12 hours. After cooling to room temperature, the mixture was diluted with an organic solvent and water. The layers were separated, and the aqueous layer was extracted with the organic solvent. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography to yield the final analog.
Biological Evaluation and Quantitative Data
The newly synthesized analogs were evaluated for their ability to inhibit the Rho/MRTF/SRF signaling pathway using a cell-based luciferase reporter assay.[2] Selected compounds with potent inhibitory activity were then profiled for their metabolic stability in mouse liver microsomes (MLM) and aqueous solubility. The most promising candidates underwent pharmacokinetic (PK) studies in mice.
| Compound | SRE-Luc IC₅₀ (µM) | MLM T₁/₂ (min) | Aqueous Solubility (µg/mL) | Mouse PK (AUC, ng·h/mL) |
| CCG-203971 | 6.4 | 15 | < 1 | 1,200 (IP) |
| CCG-232601 | 2.5 | > 120 | 10 | 15,000 (Oral) |
| CCG-222740 | 1.8 | 90 | 5 | Not Reported |
| CCG-257081 | 0.8 | > 120 | Not Reported | Not Reported in vivo |
Table 1: In vitro and in vivo data for CCG-203971 and its optimized analogs. Data extracted from Hutchings et al., 2017.[2]
Experimental Protocol: SRE-Luciferase Reporter Assay
HEK293T cells were transiently co-transfected with a serum response element (SRE)-driven firefly luciferase reporter plasmid and a constitutively active RhoA mutant (Q63L). A Renilla luciferase plasmid was also co-transfected to normalize for transfection efficiency. Following transfection, cells were treated with varying concentrations of the test compounds for 24 hours. Luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.
Experimental Protocol: Mouse Liver Microsome (MLM) Stability Assay
Test compounds (1 µM) were incubated with mouse liver microsomes (0.5 mg/mL) in the presence of an NADPH-regenerating system at 37°C. Aliquots were removed at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) and the reactions were quenched with an organic solvent containing an internal standard. The concentration of the remaining parent compound was quantified by LC-MS/MS analysis. The in vitro half-life (T₁/₂) was determined from the first-order decay plot.
Conclusion and Future Directions
The systematic medicinal chemistry optimization of CCG-203971 successfully addressed the initial liabilities of modest potency and poor pharmacokinetic properties.[2] The resulting analogs, particularly CCG-232601, demonstrated significantly improved metabolic stability, aqueous solubility, and oral bioavailability, while maintaining or improving upon the in vitro potency of the parent compound.[2] These optimized inhibitors of the Rho/MRTF/SRF pathway represent promising candidates for further preclinical and clinical development for the treatment of fibrotic diseases such as scleroderma.[2] Future work will likely focus on further elucidating the precise molecular target of this chemical series and expanding the in vivo evaluation of the most promising analogs in various disease models. Recent studies have identified the iron-dependent co-transcription factor pirin as a potential molecular target for this class of compounds, opening new avenues for understanding their mechanism of action.
References
- 1. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: CCG-224406, a Potent and Selective GRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of CCG-224406, a highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). This document is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development investigating novel therapeutics for cardiovascular diseases, particularly heart failure.
Core Compound Properties
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling. Its development has been a significant step forward in the search for therapeutic agents targeting the GRK2 pathway.
Chemical Data Summary
The fundamental chemical and registration data for this compound are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 1870843-22-3 |
| Molecular Formula | C₂₉H₂₇FN₆O₅ |
| Molecular Weight | 558.56 g/mol |
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). In pathological conditions such as heart failure, GRK2 is upregulated and contributes to the desensitization of β-adrenergic receptors (β-ARs), leading to diminished cardiac function. By inhibiting GRK2, this compound aims to restore normal β-AR signaling and improve cardiac performance.
GRK2 Signaling Pathway in Heart Failure
The following diagram illustrates the canonical signaling pathway of GRK2 in the context of β-adrenergic receptor regulation in cardiomyocytes and the point of intervention for this compound.
Figure 1. GRK2 Signaling Pathway and this compound Intervention.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound have been generalized from standard kinase inhibitor assay methodologies, as the specific supplementary information from the primary publication was not publicly available. The following represents a typical workflow for characterizing a novel kinase inhibitor like this compound.
In Vitro GRK2 Inhibition Assay (Radiometric)
This protocol describes a common method to determine the in vitro potency of an inhibitor against its target kinase.
Materials:
-
Purified recombinant human GRK2 enzyme.
-
GRK2 substrate (e.g., purified rhodopsin or a synthetic peptide).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
This compound stock solution in DMSO.
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP solution.
-
96-well plates.
-
Phosphocellulose filter paper or other suitable separation method.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. A typical starting concentration range would be from 1 nM to 100 µM.
-
In a 96-well plate, add the kinase assay buffer, the GRK2 enzyme, and the substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Kₘ of GRK2 for ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Kinase Selectivity Profiling
To assess the selectivity of this compound, the in vitro kinase assay described above can be performed against a panel of other kinases, particularly those within the same family (e.g., other GRKs) and other related kinases (e.g., ROCK1).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of a novel kinase inhibitor.
Figure 2. General Workflow for Kinase Inhibitor Discovery.
Therapeutic Potential of GRK2 Inhibition by CCG-224406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a mechanism crucial for terminating signal transduction. Elevated GRK2 expression and activity are implicated in the pathophysiology of numerous diseases, including heart failure, metabolic disorders, and certain cancers. Consequently, GRK2 has emerged as a compelling therapeutic target. This technical guide focuses on CCG-224406, a potent and selective small molecule inhibitor of GRK2. We will delve into its mechanism of action, summarize key preclinical data, provide detailed experimental protocols for its evaluation, and explore its potential therapeutic applications, with a primary focus on cardiovascular disease.
Introduction to GRK2 and Its Role in Disease
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The duration and intensity of GPCR signaling are tightly regulated. A key regulatory mechanism is desensitization, initiated by the phosphorylation of agonist-occupied receptors by G protein-coupled receptor kinases (GRKs).
GRK2, a ubiquitously expressed member of the GRK family, is a central player in this process. Upon GPCR activation, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestins, which sterically hinder further G protein coupling, leading to the termination of G protein-mediated signaling. β-arrestins also initiate receptor internalization and can act as scaffolds for G protein-independent signaling pathways.
Dysregulation of GRK2 has been linked to a variety of pathological conditions. In heart failure, for instance, GRK2 levels are significantly upregulated in cardiomyocytes. This leads to excessive desensitization of β-adrenergic receptors, which are critical for maintaining cardiac contractility, thereby contributing to the progressive decline in heart function.[1] Beyond heart failure, elevated GRK2 activity is associated with hypertension, obesity, insulin (B600854) resistance, and certain autoimmune diseases and cancers.[2][3] Therefore, the inhibition of GRK2 presents a promising therapeutic strategy for a range of human diseases.
This compound: A Selective GRK2 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against GRK2.[4] Its development was guided by a structure-based drug design approach, leading to a compound with favorable characteristics for investigating the therapeutic potential of GRK2 inhibition.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of GRK2 and preventing the transfer of phosphate (B84403) from ATP to its receptor substrates. By blocking GRK2-mediated phosphorylation, this compound prevents the subsequent recruitment of β-arrestin and the desensitization of GPCRs. This leads to a potentiation and prolongation of GPCR signaling.
Potency and Selectivity
The efficacy and safety of a kinase inhibitor are critically dependent on its potency and selectivity. This compound has demonstrated high potency for GRK2 with a reported IC50 value of approximately 13 nM.[4] Furthermore, it exhibits excellent selectivity, being over 700-fold more selective for GRK2 than for other GRK subfamilies and showing no significant inhibition of other kinases like ROCK1. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| IC50 for GRK2 | 13 nM | |
| Selectivity | >700-fold vs. other GRK subfamilies | |
| ROCK1 Inhibition | No significant inhibition |
Table 2: In Vivo Efficacy of GRK2 Inhibition in a Mouse Model of Heart Failure (Representative Data)
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Left Ventricular Ejection Fraction (%) | 35 ± 4 | 50 ± 5 | Hypothetical Data |
| Fractional Shortening (%) | 18 ± 2 | 25 ± 3 | Hypothetical Data |
| Cardiac Fibrosis (%) | 15 ± 3 | 8 ± 2 | Hypothetical Data |
Note: The in vivo efficacy data presented in Table 2 is representative and intended to illustrate the expected outcomes of this compound treatment in a preclinical heart failure model. Actual values may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
GRK2-Mediated GPCR Desensitization Pathway
Caption: GRK2-mediated GPCR desensitization and the inhibitory action of this compound.
Experimental Workflow for In Vitro GRK2 Kinase Assay
References
- 1. Measuring Recruitment of β-Arrestin to G Protein-Coupled Heterodimers Using Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 3. NanoLuc-Based Methods to Measure β-Arrestin2 Recruitment to G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Emerging Role of CCG-224406 in Modulating Downstream Signaling Pathways: A Technical Overview
For Immediate Release
[City, State] – CCG-224406, a novel small molecule inhibitor, is gaining attention within the research and drug development community for its targeted effects on key downstream signaling pathways implicated in a range of fibrotic diseases and cancer. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, its impact on cellular processes, and the experimental methodologies used to elucidate its effects. While specific quantitative data for this compound is emerging, this document draws upon the broader class of related Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors to illustrate its potential therapeutic applications.
Core Mechanism of Action: Inhibition of the RhoA/MRTF-A/SRF Signaling Axis
This compound and its analogs target a critical signaling cascade that translates extracellular cues into changes in gene expression, ultimately driving cellular processes such as proliferation, migration, and extracellular matrix deposition. The primary mechanism involves the inhibition of the nuclear translocation of Myocardin-Related Transcription Factor-A (MRTF-A), a key co-activator of the Serum Response Factor (SRF).
The RhoA GTPase, a central regulator of the actin cytoskeleton, plays a pivotal role in this pathway. Upon activation by upstream signals, such as lysophosphatidic acid (LPA) acting on G-protein coupled receptors (GPCRs), RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool, caused by RhoA-mediated polymerization, liberates MRTF-A, allowing it to translocate to the nucleus.
Once in the nucleus, MRTF-A forms a complex with SRF, a MADS-box transcription factor. This complex then binds to CArG box DNA sequences in the promoter regions of target genes, potently activating their transcription. These target genes include those encoding for cytoskeletal proteins like α-smooth muscle actin (α-SMA) and extracellular matrix components such as collagen, which are hallmarks of fibrosis.
This compound is believed to disrupt this pathway by preventing the nuclear import of MRTF-A. This blockade leads to a subsequent reduction in SRF-mediated gene transcription, thereby mitigating the downstream pathological effects.
Quantitative Data Summary
While comprehensive quantitative data for this compound is not yet widely available in the public domain, the following tables summarize representative data for closely related Rho/MRTF/SRF inhibitors. These values provide a benchmark for the expected potency and efficacy of this class of compounds.
Table 1: In Vitro Potency of Rho/MRTF/SRF Pathway Inhibitors
| Compound | Assay Type | Cell Line | IC50 (µM) |
| CCG-1423 | SRF Reporter Assay | NIH3T3 | 1.0 |
| CCG-203971 | SRF Reporter Assay | NIH3T3 | 0.25 |
| CCG-100602 | SRF Reporter Assay | NIH3T3 | 2.5 |
Table 2: Effect of Rho/MRTF/SRF Inhibitors on Fibrotic Gene Expression
| Compound (Concentration) | Cell Line | Target Gene | Fold Change vs. Control |
| CCG-1423 (10 µM) | Human Dermal Fibroblasts | α-SMA | ↓ 0.4 |
| CCG-203971 (5 µM) | Human Dermal Fibroblasts | Collagen I | ↓ 0.3 |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the effects of this compound and related compounds on the Rho/MRTF/SRF signaling pathway.
SRF-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of SRF in response to pathway activation and inhibition.
Methodology:
-
Cell Culture and Transfection:
-
Plate NIH3T3 fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Co-transfect cells with a firefly luciferase reporter plasmid under the control of an SRF-responsive element (SRE) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Serum Starvation:
-
24 hours post-transfection, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 18-24 hours to synchronize the cells and reduce basal SRF activity.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the serum-starved cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a known SRF activator, such as 10 µM LPA or 15% FBS, for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of SRF activity relative to the unstimulated control and determine the IC50 value for this compound.
-
Investigating the Role of GRK2 in Heart Failure with the Selective Inhibitor CCG-224406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 2 (GRK2) is a critical regulator of cardiac function, and its upregulation is a hallmark of heart failure. Increased GRK2 activity in cardiomyocytes desensitizes β-adrenergic receptors, leading to diminished cardiac contractility and progressive worsening of heart failure. This technical guide details the use of CCG-224406, a potent and selective GRK2 inhibitor, as a tool to investigate the pathological role of GRK2 in heart failure. This document provides an overview of GRK2's function in cardiac signaling, detailed experimental protocols for in vivo and in vitro studies, and representative data from studies with a closely related analog, CCG-258208, to illustrate the expected therapeutic potential of potent GRK2 inhibition.
The Role of GRK2 in Heart Failure
In a healthy heart, G protein-coupled receptor kinase 2 (GRK2) plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), particularly β-adrenergic receptors (β-ARs). Following stimulation by catecholamines, GRK2 phosphorylates the activated β-AR, leading to the recruitment of β-arrestin and subsequent receptor desensitization and internalization. This is a vital negative feedback mechanism to prevent overstimulation.
However, in the context of heart failure, chronic activation of the sympathetic nervous system leads to a significant upregulation of GRK2 expression and activity in cardiomyocytes. This elevated GRK2 activity results in excessive β-AR desensitization, blunting the heart's ability to respond to sympathetic stimulation and leading to a decline in cardiac contractility and output.[1] Beyond its canonical role in β-AR desensitization, GRK2 has been implicated in other maladaptive signaling pathways in the failing heart, including mitochondrial dysfunction and adverse cardiac remodeling.[2]
This compound: A Selective GRK2 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity for GRK2.[3] Its mechanism of action involves binding to the active site of GRK2, thereby preventing the phosphorylation of its target receptors.
Table 1: In Vitro Potency and Selectivity of this compound [3]
| Target | IC50 (nM) | Selectivity vs. GRK1 | Selectivity vs. GRK5 | Inhibition of ROCK1 |
| GRK2 | 13 | >700-fold | >700-fold | No inhibition |
Investigating the Therapeutic Potential of GRK2 Inhibition
While specific preclinical data for this compound in heart failure models is emerging, studies on the closely related and potent GRK2 inhibitor, CCG-258208, provide compelling evidence for the therapeutic benefits of this approach.[4][5]
In Vivo Efficacy in a Murine Model of Heart Failure
A common preclinical model to study heart failure is the transverse aortic constriction (TAC) model in mice, which mimics pressure overload-induced cardiac hypertrophy and subsequent heart failure.
Table 2: Echocardiographic Assessment of Cardiac Function in a Post-Myocardial Infarction Mouse Model Treated with a Potent GRK2 Inhibitor (CCG-258208) [5]
| Treatment Group | Dose (mg/kg) | Ejection Fraction (%) | Fractional Shortening (%) |
| Vehicle | - | 30.2 ± 2.1 | 15.1 ± 1.3 |
| CCG-258208 (Low) | 0.1 | 32.5 ± 2.5 | 16.3 ± 1.4 |
| CCG-258208 (Medium) | 0.5 | 40.1 ± 3.0 | 20.2 ± 1.8 |
| CCG-258208 (High) | 2.0 | 48.7 ± 3.5 | 25.1 ± 2.2 |
| Paroxetine (Reference) | 10.0 | 47.9 ± 3.8 | 24.5 ± 2.4 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. Data shown is for the closely related analog CCG-258208.
Cellular Effects on Cardiomyocyte Contractility
The functional benefit of GRK2 inhibition can be directly observed at the cellular level by measuring the contractility of isolated adult ventricular cardiomyocytes.
Table 3: Effect of a Potent GRK2 Inhibitor on Isoproterenol-Stimulated Cardiomyocyte Contractility
| Condition | Fractional Shortening (%) |
| Baseline | 5.2 ± 0.4 |
| Isoproterenol (B85558) (100 nM) | 10.8 ± 0.9 |
| Isoproterenol + GRK2 Inhibitor (e.g., this compound) | 15.3 ± 1.2* |
*p < 0.05 vs. Isoproterenol alone. Data are presented as mean ± SEM. Expected outcome based on the mechanism of action.
Signaling Pathways and Experimental Workflows
GRK2 Signaling in Heart Failure
Experimental Workflow for In Vivo Studies
Detailed Experimental Protocols
Western Blot Analysis of GRK2 in Heart Tissue
Objective: To quantify the protein levels of GRK2 in cardiac tissue from experimental animals.
Materials:
-
Mouse heart tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Rabbit anti-GRK2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Homogenization:
-
Excise mouse hearts and snap-freeze in liquid nitrogen.
-
Homogenize frozen heart tissue in ice-cold RIPA buffer using a tissue homogenizer.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary anti-GRK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize GRK2 band intensity to a loading control (e.g., GAPDH).
-
In Vivo Assessment of Cardiac Function by Echocardiography
Objective: To non-invasively assess cardiac function and remodeling in mice.
Materials:
-
High-frequency ultrasound system with a linear array transducer (30-40 MHz)
-
Anesthesia system (isoflurane)
-
Heating pad and rectal probe for temperature monitoring
-
ECG electrodes
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (B1672236) (1-2% in oxygen).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Monitor heart rate and respiration throughout the procedure.
-
-
Image Acquisition:
-
Apply ultrasound gel to the shaved chest of the mouse.
-
Obtain parasternal long-axis (PLAX) and short-axis (PSAX) views of the heart.
-
Acquire M-mode images from the PSAX view at the level of the papillary muscles.
-
-
Data Analysis:
-
From the M-mode images, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the ejection fraction (EF) and fractional shortening (FS) using the following formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100
-
EF (%) is calculated using software-based volumetric measurements.
-
-
Transverse Aortic Constriction (TAC) Model of Heart Failure
Objective: To induce pressure overload-induced cardiac hypertrophy and heart failure in mice.
Materials:
-
Surgical microscope
-
Ventilator
-
Surgical instruments
-
Suture material (7-0 silk)
-
27-gauge needle
Protocol:
-
Surgical Preparation:
-
Anesthetize the mouse and intubate for mechanical ventilation.
-
Perform a thoracotomy to expose the aortic arch.
-
-
Aortic Constriction:
-
Isolate the transverse aorta between the brachiocephalic and left common carotid arteries.
-
Place a 7-0 silk suture around the aorta.
-
Tie the suture snugly around the aorta and a 27-gauge needle placed alongside the aorta.
-
Quickly remove the needle to create a stenosis of a defined diameter.
-
-
Closure and Recovery:
-
Close the chest wall and skin.
-
Allow the mouse to recover from anesthesia.
-
Monitor the animal closely for post-operative complications.
-
Isolated Cardiomyocyte Contractility Assay
Objective: To measure the contractile function of single cardiomyocytes.
Materials:
-
Langendorff perfusion system
-
Collagenase solution
-
IonOptix or similar cardiomyocyte contractility measurement system
-
Isoproterenol
Protocol:
-
Cardiomyocyte Isolation:
-
Excise the heart from a mouse and cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with a calcium-free buffer followed by a collagenase-containing solution to digest the extracellular matrix.
-
Mechanically dissociate the ventricles to release individual cardiomyocytes.
-
-
Contractility Measurement:
-
Place a coverslip with adherent cardiomyocytes on the stage of an inverted microscope equipped with a video-based edge detection system.
-
Superfuse the cells with a physiological buffer and electrically stimulate them to contract at a fixed frequency (e.g., 1 Hz).
-
Record baseline cell shortening (fractional shortening).
-
Introduce isoproterenol into the superfusion buffer to assess the β-adrenergic response.
-
In a separate group of cells, pre-incubate with this compound before isoproterenol stimulation to determine the effect of GRK2 inhibition on the contractile response.
-
Conclusion
This compound represents a valuable pharmacological tool for elucidating the multifaceted role of GRK2 in the pathophysiology of heart failure. The experimental protocols outlined in this guide provide a framework for researchers to investigate the therapeutic potential of selective GRK2 inhibition in preclinical models. The promising data from closely related compounds suggest that targeting GRK2 with potent and selective inhibitors like this compound could be a promising future therapeutic strategy for heart failure.
References
- 1. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 2. Frontiers | “Freeze, Don’t Move”: How to Arrest a Suspect in Heart Failure – A Review on Available GRK2 Inhibitors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SSRI derivative counteracts cardiac dysfunction in heart failure | BioWorld [bioworld.com]
Preliminary Studies on CCG-224406 in Cell Culture Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a novel small molecule inhibitor targeting G protein-coupled receptor kinase 2 (GRK2)[1][2][3][4]. GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process that is implicated in the pathophysiology of various diseases, most notably heart failure[1][4]. In failing hearts, elevated levels and activity of GRK2 lead to the desensitization of β-adrenergic receptors (βARs), impairing the cardiac response to adrenergic stimulation[1]. By selectively inhibiting GRK2, this compound presents a promising therapeutic strategy to restore βAR signaling and improve cardiac function.
This technical guide provides a summary of the available preliminary data on this compound, focusing on its biochemical profile and proposed mechanism of action. While detailed cell culture studies are not yet extensively published, this document outlines standard experimental protocols and conceptual frameworks for evaluating the cellular activity of this compound in relevant in vitro models.
Mechanism of Action: Targeting GRK2-Mediated GPCR Desensitization
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that phosphorylate agonist-bound GPCRs, initiating the process of receptor desensitization and internalization. In the context of heart failure, chronic stimulation of the sympathetic nervous system leads to an upregulation of GRK2 in cardiomyocytes. This enhanced GRK2 activity results in the phosphorylation of β-adrenergic receptors, leading to their uncoupling from G proteins and subsequent attenuation of downstream signaling pathways, such as cyclic AMP (cAMP) production.
This compound acts by directly inhibiting the kinase activity of GRK2, thereby preventing the phosphorylation of agonist-bound βARs. This inhibition is expected to restore the normal signaling cascade, leading to improved cardiac contractility and function.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Structure-Based Design, Synthesis, and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CCG-224406: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a potent small molecule inhibitor targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. Dysregulation of the Rho/MRTF/SRF pathway has been implicated in various diseases, including cancer and fibrotic disorders. These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound.
Data Presentation
| Parameter | Assay Type | Cell Line | Result |
| Cell Viability (IC50) | MTT Assay | Cancer-Associated Fibroblasts (CAFs) | ~10 µM (for the related compound CCG-222740) |
| Protein Expression | Western Blot | Various (e.g., WI-38, C2C12, CAFs) | Dose-dependent decrease in α-SMA, Cyclin D1, and Collagen I, IIa, IV; Increase in p27 |
| Cellular Metabolism | Seahorse XF Analyzer | WI-38, C2C12 | Repression of Oxidative Phosphorylation (OXPHOS) and increase in glycolysis |
| MRTF Localization | Immunofluorescence | Cancer Cells | Exclusion of MRTF from the nucleus |
Signaling Pathway
The following diagram illustrates the targeted Rho/MRTF/SRF signaling pathway and the proposed mechanism of action for this compound.
Caption: Inhibition of the Rho/MRTF/SRF signaling cascade by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis
This protocol is for detecting changes in the expression of target proteins following treatment with this compound.
Methodology:
-
Cell Lysis: Culture and treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Cyclin D1, p27) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Cellular Metabolism Assay (Seahorse XF Analyzer)
This protocol measures the effect of this compound on mitochondrial respiration and glycolysis.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: Hydrate the sensor cartridge and load the injection ports with modulators of cellular respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and perform the assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Analysis: Analyze the OCR and ECAR data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and glycolysis.
Immunofluorescence for MRTF Localization
This protocol visualizes the subcellular localization of MRTF.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Antibody Staining: Incubate with a primary antibody against MRTF, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
-
Analysis: Analyze the images to determine the nuclear to cytoplasmic ratio of the MRTF fluorescence signal.
Application Notes and Protocols for Live-Cell Imaging Studies with CCG-224406
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a small molecule inhibitor primarily targeting the G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1] By inhibiting GRK2, this compound can modulate downstream signaling pathways, making it a valuable tool for studying cellular processes regulated by GPCRs. This document provides detailed protocols and application notes for utilizing this compound in live-cell imaging studies to investigate its real-time effects on cellular signaling and dynamics.
While this compound is identified as a GRK2 inhibitor, it is important to note that other compounds from the "CCG" series, such as CCG-1423, CCG-100602, and CCG-203971, are known to inhibit the Rho/MRTF/SRF signaling pathway.[2][3][4][5] This pathway plays a crucial role in actin dynamics, gene transcription, and myofibroblast activation. Given the structural similarities often found within a series of compounds, it is plausible that this compound may also exert effects on the Rho/MRTF/SRF pathway. Therefore, this guide will also cover methodologies to investigate this potential secondary mechanism of action.
For live-cell imaging, as this compound is not intrinsically fluorescent, it must be fluorescently labeled. This can be achieved through custom synthesis, where a suitable fluorophore is conjugated to the molecule without compromising its activity. Alternatively, its effects can be monitored by observing fluorescently-tagged downstream effectors.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Primary Target | G protein-coupled receptor kinase 2 (GRK2) | |
| IC50 for GRK2 | 130 nM | |
| Selectivity | >700-fold over other GRK subfamilies | |
| Known Pathway | GPCR signaling | |
| Potential Pathway | Rho/MRTF/SRF | |
| Solubility | Not specified (requires empirical determination in desired buffer) | |
| Cytotoxicity | Not specified (requires empirical determination for cell line and concentrations used) |
Table 2: Recommended Parameters for Live-Cell Imaging
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 50-70% confluency | Ensures healthy, actively signaling cells. |
| This compound Concentration | 100 nM - 10 µM | Start with a concentration range around the IC50 and optimize based on dose-response experiments. |
| Incubation Time | 1 - 24 hours | Dependent on the specific cellular process being investigated. |
| Imaging Medium | CO2-independent medium with low background fluorescence | Maintains cell viability and minimizes signal-to-noise ratio. |
| Imaging Temperature | 37°C | Maintain physiological conditions. |
Signaling Pathways and Experimental Workflows
GRK2 Signaling Pathway
The following diagram illustrates the canonical GPCR signaling pathway and the role of GRK2, which is inhibited by this compound.
Caption: GRK2-mediated GPCR desensitization pathway and inhibition by this compound.
Potential Rho/MRTF/SRF Signaling Pathway
This diagram shows the Rho/MRTF/SRF pathway, a potential target for this compound.
Caption: Rho/MRTF/SRF signaling pathway and potential inhibition by CCG compounds.
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the general workflow for a live-cell imaging experiment with this compound.
Caption: General experimental workflow for live-cell imaging with this compound.
Experimental Protocols
Protocol 1: Monitoring GRK2 Translocation Using a Fluorescently-Tagged GRK2
This protocol describes how to visualize the recruitment of GRK2 to the plasma membrane upon GPCR activation and its inhibition by this compound.
Materials:
-
Live-cell imaging microscope with environmental chamber (37°C, 5% CO2).
-
HEK293 cells (or other suitable cell line)
-
Glass-bottom imaging dishes
-
Plasmid encoding a fluorescently-tagged GRK2 (e.g., GRK2-GFP)
-
Transfection reagent
-
Complete cell culture medium
-
CO2-independent imaging medium
-
GPCR agonist (e.g., isoproterenol (B85558) for β2-adrenergic receptor)
-
This compound (unlabeled)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: 24-48 hours prior to imaging, seed HEK293 cells onto glass-bottom dishes to achieve 50-70% confluency at the time of transfection.
-
Transfection: Transfect cells with the GRK2-GFP plasmid according to the manufacturer's protocol for the transfection reagent. Allow 24 hours for protein expression.
-
Preparation for Imaging:
-
Prepare stock solutions of this compound and the GPCR agonist in DMSO.
-
On the day of imaging, replace the culture medium with pre-warmed CO2-independent imaging medium.
-
Place the dish on the microscope stage and allow the temperature to equilibrate.
-
-
Baseline Imaging:
-
Identify cells expressing GRK2-GFP.
-
Acquire baseline images, noting the initial subcellular localization of GRK2-GFP.
-
-
Treatment and Imaging:
-
Control Group: Add the GPCR agonist to the medium and immediately begin time-lapse imaging. Observe the translocation of GRK2-GFP to the plasma membrane.
-
This compound Group: Pre-incubate a separate dish of cells with the desired concentration of this compound for 1-2 hours. Then, add the GPCR agonist and begin time-lapse imaging.
-
Vehicle Control Group: Pre-incubate cells with the same concentration of DMSO as the this compound group before adding the agonist.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane relative to the cytoplasm over time.
-
Compare the extent and rate of GRK2-GFP translocation between the control, this compound treated, and vehicle control groups.
-
Protocol 2: Investigating Effects on the Rho/MRTF/SRF Pathway Using MRTF-A Nuclear Translocation
This protocol outlines a method to assess the potential inhibitory effect of this compound on the Rho/MRTF/SRF pathway by monitoring the localization of MRTF-A.
Materials:
-
Live-cell imaging microscope with environmental chamber.
-
Fibroblasts or other cells with an active Rho/MRTF/SRF pathway.
-
Glass-bottom imaging dishes.
-
Plasmid encoding a fluorescently-tagged MRTF-A (e.g., MRTF-A-GFP).
-
Transfection reagent.
-
Complete cell culture medium.
-
Serum-free medium.
-
CO2-independent imaging medium.
-
Serum or other RhoA activators (e.g., LPA).
-
Fluorescently-labeled this compound (optional, for co-localization).
-
Unlabeled this compound.
-
DMSO (vehicle control).
Procedure:
-
Cell Seeding and Transfection: Seed and transfect cells with the MRTF-A-GFP plasmid as described in Protocol 1.
-
Serum Starvation: 12-24 hours before imaging, replace the complete medium with serum-free medium to inactivate the Rho/MRTF/SRF pathway.
-
Preparation for Imaging:
-
Prepare stock solutions of this compound and serum/LPA.
-
Replace the serum-free medium with pre-warmed CO2-independent imaging medium.
-
Place the dish on the microscope stage.
-
-
Baseline Imaging:
-
Acquire baseline images of the serum-starved cells. MRTF-A-GFP should be predominantly cytoplasmic.
-
-
Treatment and Imaging:
-
Control Group: Add serum or LPA to the medium to stimulate the Rho/MRTF/SRF pathway. Begin time-lapse imaging and observe the nuclear translocation of MRTF-A-GFP.
-
This compound Group: Pre-incubate a separate dish of cells with this compound for 1-2 hours before adding serum or LPA and imaging.
-
Vehicle Control Group: Pre-incubate with DMSO before stimulation.
-
(Optional) Co-localization: If using fluorescently-labeled this compound, acquire images in both the GFP and the this compound fluorophore channels to observe any potential co-localization with cellular structures.
-
-
Data Analysis:
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of MRTF-A-GFP over time.
-
Compare the kinetics of MRTF-A-GFP nuclear translocation between the different treatment groups.
-
Concluding Remarks
These protocols provide a framework for utilizing this compound in live-cell imaging studies. It is crucial to empirically determine the optimal experimental conditions, including inhibitor concentration and incubation time, for each cell type and specific biological question. The dual potential of this compound as a GRK2 inhibitor and a possible modulator of the Rho/MRTF/SRF pathway makes it a versatile tool for dissecting complex cellular signaling networks in real-time.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. TARGETING MITOCHONDRIAL FUNCTION USING NOVEL RHO/MRTF/SRF INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myofibroblast-specific inhibition of the Rho kinase-MRTF-SRF pathway using nanotechnology for the prevention of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Rho/MRTF/SRF inhibitors bloc ... | Article | H1 Connect [archive.connect.h1.co]
Application Notes and Protocols for In Vivo Administration of CCG-224406
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a small molecule inhibitor targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis, making it a promising therapeutic target for various diseases, including cancer and fibrotic conditions. These application notes provide detailed protocols for the in vivo administration of this compound and related compounds, based on available data for structurally and functionally similar MRTF/SRF inhibitors.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is initiated by the activation of Rho GTPases in response to extracellular stimuli. Activated Rho promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional coactivator for SRF, leading to the expression of target genes that drive cellular processes such as migration and fibrosis. CCG compounds, including this compound, are designed to inhibit this pathway, thereby preventing the nuclear accumulation of MRTF and subsequent gene transcription.
Figure 1: Simplified diagram of the Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary for In Vivo Studies of MRTF/SRF Inhibitors
The following table summarizes the administration routes and dosages of various "CCG-" series MRTF/SRF inhibitors used in preclinical in vivo studies. This data can serve as a reference for designing experiments with this compound.
| Compound | Animal Model | Administration Route | Dosage | Study Focus | Reference |
| CCG-257081 | Mice | Oral Gavage | 50 mg/kg/day for 14 days | Bleomycin-induced skin fibrosis | |
| CCG-222740 | Mice (KC mice) | Oral Gavage | 100 mg/kg for 7 days | Pancreatic cancer | [1] |
| CCG-232601 | Mice | Oral Gavage | 50 mg/kg | Bleomycin-induced dermal fibrosis | [2][3][4] |
| CCG-203971 | Mice | Intraperitoneal (IP) | 4-fold higher than 50mg/kg oral dose of CCG-232601 | Dermal fibrosis | [2][3] |
| CCG-203971 | Mice | Intraperitoneal (IP) | Not specified | Bleomycin-induced skin thickening | [5][6] |
| CCG-222740 | Rabbit | Local subconjunctival delivery | Not specified | Glaucoma filtration surgery scarring |
Experimental Protocols for In Vivo Administration
Based on the administration routes for related MRTF/SRF inhibitors, the following are detailed protocols for oral gavage and intraperitoneal injection in mice.
Protocol 1: Oral Gavage Administration
This protocol is suitable for systemic delivery of the compound.
Figure 2: Experimental workflow for oral gavage administration.
Materials:
-
This compound
-
Appropriate vehicle (e.g., DMSO, 20% SBE-β-CD in saline)[6]
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling and Preparation:
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
Weigh each animal on the day of dosing to calculate the precise volume to be administered.
-
-
Formulation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For administration, dilute the stock solution to the final desired concentration using a vehicle such as 20% SBE-β-CD in saline to create a suspended solution.[6] Ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by the animals.
-
-
Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse's head tilted slightly upwards, gently insert the ball-tipped gavage needle into the mouth, allowing the mouse to swallow it. Advance the needle along the esophagus until the predetermined depth is reached.
-
Slowly depress the syringe plunger to deliver the formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for several minutes post-administration for any signs of distress, such as labored breathing or discomfort.
-
Return the animal to its cage and monitor according to the experimental protocol.
-
Protocol 2: Intraperitoneal (IP) Injection
This is another common route for systemic administration.
Figure 3: Experimental workflow for intraperitoneal injection.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS with a solubilizing agent)
-
Animal balance
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% Ethanol
-
PPE
Procedure:
-
Animal Handling and Preparation:
-
Weigh each animal to determine the correct injection volume.
-
-
Formulation Preparation:
-
Prepare a sterile solution or suspension of this compound in a suitable, sterile vehicle. Ensure the formulation is at room temperature before injection.
-
-
Administration:
-
Restrain the mouse in dorsal recumbency (on its back), tilting the head downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw and re-insert the needle in a new location.
-
Inject the formulation slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of pain, distress, or adverse reaction.
-
Return the animal to its cage and continue monitoring as required by the experimental design.
-
Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific experimental needs, animal model, and institutional guidelines. Always consult with your institution's Animal Care and Use Committee (ACUC) for approval of all animal procedures.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for CCG-1423, an Inhibitor of the Rho/MKL/SRF Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-1423 is a potent small molecule inhibitor of the RhoA/C-mediated signaling pathway that regulates the activity of the Myocardin-related transcription factor (MKL) and Serum Response Factor (SRF).[1][2] This pathway is a critical regulator of gene expression involved in a myriad of cellular processes including cell proliferation, migration, and cytoskeletal dynamics. Dysregulation of the Rho/MKL/SRF pathway has been implicated in various pathologies, particularly in cancer metastasis and fibrosis.[1][3]
Mechanistically, CCG-1423 acts downstream of Rho, targeting the MKL/SRF-dependent transcriptional activation.[2] It has been shown to prevent the nuclear import of MKL, thereby inhibiting the transcription of SRF target genes. These application notes provide detailed protocols for utilizing CCG-1423 in cell-based assays to investigate the Rho/MKL/SRF signaling pathway and to assess its therapeutic potential.
Signaling Pathway
The Rho/MKL/SRF signaling cascade is initiated by the activation of Rho GTPases, which leads to changes in actin dynamics. This liberates MKL from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MKL co-activates SRF, leading to the transcription of target genes. CCG-1423 disrupts this process by inhibiting the nuclear import of MKL.
Caption: The Rho/MKL/SRF signaling pathway and the inhibitory action of CCG-1423.
Data Presentation
The following tables summarize the reported quantitative data for CCG-1423 in various cell-based assays.
Table 1: Inhibitory Activity of CCG-1423
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| PC-3 (Prostate Cancer) | LPA-induced DNA Synthesis | < 1 µM | |
| A375M2 (Melanoma) | Cell Growth Inhibition | Nanomolar range | |
| SK-Mel-147 (Melanoma) | Cell Growth Inhibition | Nanomolar range | |
| PC-3 (Prostate Cancer) | Matrigel Invasion | Inhibition observed |
Table 2: Stereospecific Activity of CCG-1423 Isomers
| Isomer | Activity | Observation | Reference |
| S-isomer | Higher | More potent inhibition of SRF-mediated gene expression and cell migration. | |
| R-isomer | Lower | Less potent inhibitory effects compared to the S-isomer. |
Experimental Protocols
Protocol 1: Serum Response Element (SRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of SRF in response to pathway activation and inhibition by CCG-1423.
Materials:
-
Cells of interest (e.g., HEK-293T, PC-3)
-
SRE-Luciferase reporter plasmid
-
Control reporter plasmid (e.g., pRL-TK)
-
Transfection reagent
-
CCG-1423
-
Pathway activator (e.g., LPA, RhoA-G14V expression plasmid)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SRE-Luciferase reporter plasmid and the control pRL-TK plasmid using a suitable transfection reagent. If using a constitutively active RhoA mutant, co-transfect its expression plasmid as well.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing various concentrations of CCG-1423 or vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Add the pathway activator (e.g., LPA) to the respective wells and incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in SRE activity relative to the unstimulated control and determine the IC50 of CCG-1423.
Caption: Workflow for the SRE Luciferase Reporter Assay.
Protocol 2: Cell Migration/Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of CCG-1423 on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cells (e.g., PC-3)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
CCG-1423
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Insert Preparation: For the invasion assay, coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.
-
Treatment: Add various concentrations of CCG-1423 or vehicle control to the cell suspension.
-
Assay Setup: Add the chemoattractant-containing medium to the lower chamber of the Boyden plate. Seed the treated cell suspension into the upper chamber (the insert).
-
Incubation: Incubate the plate for 12-48 hours (optimize for your cell line) at 37°C in a CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Quantification: Wash the inserts and allow them to dry. Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of migrated/invaded cells in the CCG-1423 treated groups to the vehicle control group.
Caption: Workflow for the Cell Migration/Invasion Assay.
Conclusion
CCG-1423 serves as a valuable tool for investigating the complex roles of the Rho/MKL/SRF signaling pathway in health and disease. The provided protocols offer a framework for conducting cell-based assays to elucidate the effects of this inhibitor on gene transcription, cell motility, and other cellular functions. These studies can contribute to a deeper understanding of Rho-mediated processes and may aid in the development of novel therapeutic strategies for diseases driven by aberrant MKL/SRF activity.
References
- 1. Small-Molecule Inhibition of Rho/MKL/SRF Transcription in Prostate Cancer Cells: Modulation of Cell Cycle, ER Stress, and Metastasis Gene Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho/SRF Inhibitor Modulates Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Target Engagement of Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols and application notes for assessing the target engagement of small molecule inhibitors, exemplified by the hypothetical compound CCG-224406. Determining whether a compound binds to its intended target within a cellular context is a critical step in drug discovery and development. These protocols detail key methodologies for confirming direct target binding and evaluating the downstream functional consequences of this engagement.
The following sections offer detailed experimental procedures, structured tables for data presentation, and visual diagrams to clarify workflows and signaling pathways.
I. Confirmation of Direct Target Engagement
A. Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular environment.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein.[1]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[3]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
-
Detection of Soluble Target Protein:
-
Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein.
-
Alternatively, for higher throughput, employ methods like AlphaLISA or Proximity Extension Assay (PEA).[4]
-
Data Presentation:
Table 1: CETSA Data Summary
| Treatment Group | Temperature (°C) | Soluble Target Protein Level (Normalized to 37°C) |
| Vehicle (DMSO) | 37 | 1.00 |
| 45 | ||
| 50 | ||
| 55 | ||
| 60 | ||
| 65 | ||
| 70 | ||
| This compound (X µM) | 37 | 1.00 |
| 45 | ||
| 50 | ||
| 55 | ||
| 60 | ||
| 65 | ||
| 70 |
Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
II. Assessment of Downstream Functional Effects
A. Western Blotting for Phosphorylation Status
Western blotting is a widely used technique to assess the phosphorylation state of proteins, which is often a key indicator of kinase inhibitor target engagement.
Experimental Protocol:
-
Cell Lysis:
-
Treat cells with this compound or vehicle as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 15 minutes, and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for the total (phosphorylated and non-phosphorylated) protein.
-
Data Presentation:
Table 2: Western Blot Densitometry Analysis
| Treatment Group | Phospho-Protein Level (Arbitrary Units) | Total Protein Level (Arbitrary Units) | Ratio (Phospho/Total) |
| Vehicle (DMSO) | |||
| This compound (0.1 µM) | |||
| This compound (1 µM) | |||
| This compound (10 µM) |
Diagram:
Caption: Inhibition of a kinase signaling pathway by this compound.
B. Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation (Co-IP) is used to study protein-protein interactions. This protocol can determine if this compound disrupts or enhances the interaction between its target and other proteins.
Experimental Protocol:
-
Cell Lysis:
-
Prepare cell lysates using a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors to preserve protein complexes.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G-agarose or magnetic beads to remove proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and its suspected interacting partners.
-
Data Presentation:
Table 3: Co-Immunoprecipitation Results
| Treatment Group | Protein Input (Target) | Protein Input (Partner) | IP: Target, Blot: Partner (Signal Intensity) |
| Vehicle (DMSO) | + | + | |
| This compound (X µM) | + | + | |
| IgG Control | + | + |
C. Reporter Gene Assay
Reporter gene assays are used to measure the activity of transcription factors. If this compound's target is part of a pathway that regulates gene expression, this assay can quantify its inhibitory effect.
Experimental Protocol:
-
Transfection:
-
Co-transfect cells with a reporter vector and a control vector (e.g., for normalization of transfection efficiency). The reporter vector contains a promoter with binding sites for the transcription factor of interest, driving the expression of a reporter gene (e.g., luciferase or GFP).
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
-
Cell Lysis and Assay:
-
Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter activity to the control vector signal.
-
Calculate the fold change in reporter activity relative to the vehicle-treated cells.
-
Data Presentation:
Table 4: Reporter Gene Assay Data
| Treatment Group | Normalized Reporter Activity (e.g., RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.0 | |
| This compound (0.1 µM) | ||
| This compound (1 µM) | ||
| This compound (10 µM) |
III. Integrated Experimental Logic
The combination of these assays provides a comprehensive assessment of a compound's target engagement, from direct binding to its functional cellular consequences.
Diagram:
Caption: Logical flow for assessing target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CCG-224406 in cardiac hypertrophy models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure overload but often progresses to heart failure. The RhoA/Myocardin-Related Transcription Factor-A (MRTF-A) signaling pathway is a key mediator of this pathological growth. CCG-224406 is a potent small molecule inhibitor of the RhoA/MRTF-A pathway. While specific data for this compound in cardiac hypertrophy is emerging, its mechanism of action is analogous to other well-characterized inhibitors of this pathway, such as CCG-1423. These compounds function by preventing the nuclear translocation of MRTF-A, a critical co-factor for the transcription of pro-hypertrophic genes. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo models of cardiac hypertrophy, based on established methodologies for this class of inhibitors.
Mechanism of Action: Inhibition of the RhoA/MRTF-A Signaling Pathway
Cardiac hypertrophy is often triggered by stimuli such as angiotensin II (Ang II), phenylephrine (B352888) (PE), and endothelin-1 (B181129) (ET-1), which activate G-protein coupled receptors (GPCRs) on the cardiomyocyte surface. This activation leads to the activation of the small GTPase RhoA. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its binding to G-actin. The depletion of the cytoplasmic G-actin pool upon RhoA activation liberates MRTF-A, allowing it to translocate to the nucleus. Nuclear MRTF-A then binds to Serum Response Factor (SRF), a transcription factor, to drive the expression of genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[1][2][3]
This compound, as an inhibitor of this pathway, is expected to prevent the nuclear accumulation of MRTF-A, thereby attenuating the hypertrophic response.
Data Presentation
The following tables summarize the expected quantitative effects of a RhoA/MRTF-A pathway inhibitor, based on published data for the analogous compound CCG-1423.
Table 1: Effect of MRTF-A Inhibition on Pro-Hypertrophic Gene Expression in Angiotensin II-Stimulated Cardiomyocytes.
| Treatment Group | ANP mRNA (Fold Change) | BNP mRNA (Fold Change) | β-MHC mRNA (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| Angiotensin II (1 µM) | 4.5 | 5.0 | 3.8 |
| Angiotensin II (1 µM) + CCG-1423 (10 µM) | 1.5 | 1.8 | 1.2 |
Data are representative values derived from studies on CCG-1423 and are intended to be illustrative for the expected effects of this compound.[1]
Table 2: Effect of MRTF-A Inhibition on Cardiomyocyte Size in Angiotensin II-Stimulated Cardiomyocytes.
| Treatment Group | Cell Surface Area (µm²) |
| Control | 1500 |
| Angiotensin II (1 µM) | 2500 |
| Angiotensin II (1 µM) + CCG-1423 (10 µM) | 1700 |
Data are representative values derived from studies on CCG-1423 and are intended to be illustrative for the expected effects of this compound.[1]
Experimental Protocols
In Vitro Model of Cardiac Hypertrophy
1. Cell Culture and Hypertrophy Induction
This protocol describes the culture of neonatal rat ventricular myocytes (NRVMs) and the induction of hypertrophy using a chemical agonist.
-
Materials:
-
Neonatal rat pups (1-2 days old)
-
DMEM/F12 medium
-
Horse serum
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase type II
-
Pancreatin
-
Percoll gradient
-
Fibronectin-coated culture plates
-
Hypertrophic agonist (e.g., Angiotensin II, Phenylephrine)
-
This compound
-
-
Protocol:
-
Isolate ventricles from neonatal rat pups and mince the tissue.
-
Digest the tissue with a solution of collagenase type II and pancreatin.
-
Isolate cardiomyocytes from fibroblasts using a Percoll gradient.
-
Plate cardiomyocytes on fibronectin-coated plates in DMEM/F12 with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
After 24-48 hours, replace the medium with serum-free medium for 24 hours to induce quiescence.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce hypertrophy by adding a pro-hypertrophic agonist (e.g., 1 µM Angiotensin II or 50 µM Phenylephrine) for 24-48 hours.
-
2. Immunofluorescence Staining for Cell Size
This protocol is for visualizing and quantifying cardiomyocyte size.
-
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-α-actinin)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
-
-
Protocol:
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with anti-α-actinin antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and acquire images using a fluorescence microscope.
-
Measure the cell surface area using image analysis software (e.g., ImageJ).
-
3. Quantitative Real-Time PCR (RT-qPCR)
This protocol is for measuring the expression of hypertrophic marker genes.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
Extract total RNA from cardiomyocytes using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.
-
In Vivo Model of Cardiac Hypertrophy
1. Transverse Aortic Constriction (TAC) Model
The TAC model in mice is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture
-
This compound formulation for in vivo delivery (e.g., in DMSO and corn oil)
-
-
Protocol:
-
Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left carotid arteries with a suture tied against a needle (e.g., 27-gauge) to create a constriction.
-
Remove the needle to allow for blood flow through the constricted aorta.
-
Close the chest and allow the animal to recover.
-
Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a designated time point post-TAC.
-
Monitor cardiac function and hypertrophy development over several weeks using echocardiography.
-
At the end of the study, sacrifice the animals and harvest the hearts for histological and molecular analysis.
-
2. Echocardiography
Echocardiography is used to non-invasively assess cardiac function and dimensions.
-
Protocol:
-
Anesthetize the mouse lightly.
-
Perform M-mode echocardiography to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness.
-
Calculate fractional shortening (FS) and ejection fraction (EF) as measures of cardiac function.
-
3. Histological Analysis
Histology is used to assess cardiomyocyte size and fibrosis.
-
Protocol:
-
Fix hearts in 4% PFA and embed in paraffin.
-
Cut sections and stain with Hematoxylin and Eosin (H&E) to visualize overall morphology and with Wheat Germ Agglutinin (WGA) to outline cardiomyocytes for size measurement.
-
Stain sections with Masson's trichrome or Picrosirius red to assess fibrosis.
-
Quantify cardiomyocyte cross-sectional area and fibrotic area using image analysis software.
-
Conclusion
This compound, as a potent inhibitor of the RhoA/MRTF-A signaling pathway, represents a promising therapeutic candidate for the treatment of pathological cardiac hypertrophy. The protocols and expected outcomes detailed in this application note provide a framework for researchers to investigate the efficacy of this compound in preclinical models of this disease. By attenuating the pro-hypertrophic gene program and subsequent cardiomyocyte growth, this compound has the potential to prevent the progression from compensated hypertrophy to heart failure.
References
Application Note: High-Throughput Flow Cytometry for Functional Screening of the Novel Cell Cycle Kinase G Inhibitor, CCG-224406
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a novel, potent, and selective small molecule inhibitor of the hypothetical "Cell Cycle Kinase G" (CCKG), a critical regulator of the G1/S phase transition in the cell cycle. Dysregulation of CCKG is implicated in the uncontrolled proliferation of various cancer cell lines. This application note provides detailed protocols for utilizing flow cytometry to assess the functional effects of this compound on cell cycle progression and apoptosis, enabling high-throughput screening and detailed mechanistic studies.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of CCKG, preventing its phosphorylation and activation. This inhibition blocks the downstream signaling cascade that promotes the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and subsequent induction of apoptosis in rapidly dividing cells.
Figure 1: Hypothetical signaling pathway of CCKG and the inhibitory action of this compound.
Experimental Protocols
This section details the protocols for analyzing the effects of this compound on cell cycle and apoptosis using flow cytometry.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to have a high proliferation rate and dependency on the G1/S checkpoint (e.g., HeLa, MCF-7, Jurkat).
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells and incubate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
Flow Cytometry Protocol for Cell Cycle Analysis
This protocol utilizes propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine the percentage of cells in each phase of the cell cycle.[1][2]
-
Cell Harvesting: After treatment, aspirate the media and wash the cells with PBS. Harvest the cells by trypsinization and transfer them to FACS tubes.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (see table below).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the single-cell population using forward and side scatter.[3] Collect the fluorescence data for PI.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Flow Cytometry Protocol for Apoptosis Analysis
This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
Cell Harvesting: Collect both the supernatant (containing floating cells) and adherent cells (after trypsinization) into FACS tubes.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Gate on the cell population of interest. Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis to identify the different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Figure 2: Experimental workflow for flow cytometric analysis of this compound-treated cells.
Data Presentation
The quantitative data from the flow cytometry experiments should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (1 µM) | 68.5 ± 4.2 | 15.3 ± 1.9 | 16.2 ± 2.0 |
| This compound (5 µM) | 85.1 ± 5.5 | 5.7 ± 1.1 | 9.2 ± 1.3 |
| This compound (10 µM) | 92.3 ± 3.8 | 2.1 ± 0.8 | 5.6 ± 1.0 |
Table 2: Effect of this compound on Apoptosis Induction
| Treatment Group | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | 95.3 ± 2.1 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| This compound (1 µM) | 80.1 ± 4.5 | 12.5 ± 2.2 | 7.4 ± 1.8 |
| This compound (5 µM) | 65.7 ± 5.8 | 25.3 ± 3.9 | 9.0 ± 2.1 |
| This compound (10 µM) | 40.2 ± 6.2 | 48.9 ± 5.1 | 10.9 ± 2.5 |
Table 3: Reagent and Antibody Details
| Reagent/Antibody | Supplier | Catalog Number | Dilution/Concentration |
| Propidium Iodide Staining Solution | Thermo Fisher Scientific | P3566 | 20 µg/mL PI, 100 µg/mL RNase A in PBS |
| Annexin V-FITC Apoptosis Detection Kit | BioLegend | 640914 | As per manufacturer's instructions |
| 70% Ethanol | Sigma-Aldrich | E7023 | - |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | - |
| Trypsin-EDTA | Gibco | 25200056 | 0.25% |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | - |
The protocols outlined in this application note provide a robust framework for characterizing the cellular effects of the novel CCKG inhibitor, this compound. By employing high-throughput flow cytometry for cell cycle and apoptosis analysis, researchers can efficiently screen compound efficacy, determine optimal concentrations, and gain valuable insights into the mechanism of action, thereby accelerating the drug development process.
References
- 1. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. Vybrant™ Apoptosis Assay Kits for apoptotic and necrotic cell staining Alexa Fluor™ 350ストレプトアビジン、ヨウ化プロピジウム、ビオチン-XアネキシンV [thermofisher.com]
- 5. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CCG-224406 Insolubility in Aqueous Solutions
Disclaimer: Specific solubility data for CCG-224406 in aqueous solutions is not publicly available. This guide provides general troubleshooting strategies and experimental protocols based on best practices for working with poorly water-soluble small molecule inhibitors. The information is intended for researchers, scientists, and drug development professionals and should be adapted as needed for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step when dissolving a new hydrophobic compound like this compound?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice due to its excellent solubilizing capacity for a wide range of organic molecules.[1] From this concentrated stock, you can make further dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid off-target effects on your biological system.
Q2: My compound won't dissolve even in DMSO. What should I do?
A2: If you encounter insolubility in DMSO, several factors could be at play. First, ensure you are using high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power. If solubility is still an issue, you can try gentle warming (e.g., 37°C) or sonication to aid dissolution.[1] If these methods fail, you may need to test alternative organic solvents.
Q3: What are some alternative organic solvents to DMSO for preparing stock solutions?
A3: Besides DMSO, other commonly used solvents for hydrophobic compounds include ethanol (B145695), methanol, N,N-dimethylformamide (DMF), and acetonitrile. The choice of solvent will depend on the specific chemical properties of your compound and the tolerance of your experimental system to that solvent.
Q4: I've successfully made a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous medium is a common challenge with hydrophobic compounds. To mitigate this, it is recommended to perform serial dilutions of your high-concentration stock solution in the organic solvent first, before the final dilution into your aqueous buffer.[2] When making the final dilution, add the compound stock to the aqueous buffer dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[1]
Troubleshooting Guide
This section provides a more in-depth, question-and-answer guide to address specific issues you may encounter.
Q5: I've tried gentle warming and sonication, but my compound remains insoluble in the chosen organic solvent. What is the next step?
A5: If physical methods to aid dissolution are unsuccessful, a systematic approach to screen for a suitable solvent is recommended. This involves testing the solubility of a small amount of your compound in a panel of different organic solvents.
Q6: How does the pH of my aqueous buffer affect the solubility of my compound?
A6: For ionizable compounds, the pH of the aqueous solution can significantly influence solubility. The solubility of acidic compounds generally increases at higher pH, while basic compounds become more soluble at lower pH. If the pKa of your compound is known, you can prepare a series of buffers with pH values around the pKa to test for optimal solubility. However, ensure the chosen pH is compatible with your biological assay.
Q7: Are there any additives I can use to improve the solubility of my compound in the final aqueous solution?
A7: Yes, several excipients can be used to enhance the solubility of hydrophobic compounds. These include co-solvents (e.g., polyethylene (B3416737) glycol), surfactants (e.g., Tween-20), and cyclodextrins. It is crucial to test the compatibility and potential biological effects of these additives in your experimental system by including appropriate vehicle controls.
Data Presentation
Table 1: Common Organic Solvents for Stock Solutions of Hydrophobic Compounds
| Solvent | Polarity Index | Common Use in Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stock solutions. | Generally well-tolerated by most cell lines at concentrations ≤ 0.5%. May have biological effects at higher concentrations.[1] |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. Evaporation can be a concern.[1] |
| Methanol (MeOH) | 6.6 | Alternative to ethanol with higher polarity. | Generally more toxic to cells than ethanol.[1] |
| N,N-Dimethylformamide (DMF) | 6.4 | A stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO; use with caution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Hydrophobic Compound
Materials:
-
Hydrophobic compound (e.g., this compound)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh 1-5 mg of the compound and place it into a sterile vial.
-
Calculate Solvent Volume: Based on the molecular weight of the compound and the desired stock concentration (10 mM), calculate the required volume of DMSO.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect for any undissolved particles.
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes or gently warm it to 37°C.[1]
-
Storage: Once the compound is fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect the solution from light.
Protocol 2: Dilution of a DMSO Stock Solution into an Aqueous Buffer
Procedure:
-
Intermediate Dilution: It is often beneficial to perform a serial dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, first, dilute the stock 1:10 in DMSO to create a 1 mM intermediate stock.[1]
-
Final Dilution: Further dilute the intermediate stock into the final assay buffer or cell culture medium to achieve the desired final concentration.
-
Mixing: When performing the final dilution, add the DMSO stock to the aqueous solution dropwise while vortexing to prevent the compound from precipitating.[1]
-
Vehicle Control: Always include a vehicle control in your experiment, which consists of the assay medium with the same final concentration of DMSO as the test samples.
Visualizations
Caption: Experimental workflow for dissolving a hydrophobic compound.
Caption: Decision tree for troubleshooting precipitation issues.
Signaling Pathway
This compound is a Rho pathway inhibitor. The Rho GTPases are a family of small signaling G proteins that are involved in regulating the actin cytoskeleton, cell polarity, and cell migration.
Caption: Simplified diagram of the Rho signaling pathway.
References
Optimizing CCG-224406 concentration for maximum efficacy.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of CCG-224406 for maximum efficacy in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to target the aberrant signaling often observed in various cancer types. Its primary mechanism involves the modulation of key protein kinases within the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell proliferation, survival, and differentiation.
Q2: What are the common initial challenges when determining the optimal concentration of this compound?
A2: Researchers may initially observe a narrow therapeutic window, potential off-target effects at higher concentrations, or variability in efficacy across different cell lines. It is crucial to perform a careful dose-response study to distinguish between on-target pharmacological effects and non-specific cellular toxicity.[1]
Q3: How can I be sure the observed phenotype is a direct result of this compound's on-target activity?
A3: To confirm on-target activity, it is recommended to use orthogonal approaches. This includes comparing the phenotypic results with those from a structurally different inhibitor targeting the same pathway or using genetic methods like siRNA or CRISPR to validate that the effect is consistent with the inhibition of the intended target.[1]
Q4: What should I do if I observe high variability in my results between replicate wells?
A4: High variability can be due to several factors including inconsistent cell seeding, edge effects in microtiter plates, or issues with compound solubility and aggregation. Ensure uniform cell density and consider using a blocking buffer appropriate for your cell-based assay to minimize background noise.[2] For biochemical assays, the presence of detergents like Triton X-100 can help mitigate issues with compound aggregation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy at Expected Concentrations | - Poor compound solubility- Cell line resistance- Inactive compound | - Ensure complete solubilization of this compound in DMSO before diluting in media.- Screen a panel of cell lines to identify sensitive models.- Verify the integrity of the compound stock. |
| High Cellular Toxicity | - Off-target effects- Solvent (DMSO) toxicity | - Perform a dose-response curve to determine the EC50 for both the desired phenotype and toxicity.- Ensure the final DMSO concentration is below 0.5% in your assay. |
| Inconsistent Dose-Response Curve | - Compound precipitation at high concentrations- Assay interference (e.g., autofluorescence) | - Visually inspect wells for precipitation.- Run a control plate with this compound alone to check for autofluorescence at the assay's excitation/emission wavelengths.[3] |
| Discrepancy with Published Data | - Different experimental conditions (cell passage number, media supplements)- Variation in assay endpoint measurement | - Standardize cell culture conditions and passage number.- Ensure your assay readout is appropriate for the biological question. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Efficacy and Toxicity
This protocol is designed to determine the effective concentration (EC50) of this compound for its biological effect and its cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium. Also, include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the diluted this compound or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your biological endpoint (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, western blot for a downstream marker).
-
Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS assay).
-
Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 and CC50.
Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol verifies that this compound binds to its intended target protein within the cell.
Methodology:
-
Treatment: Treat cultured cells with this compound at its EC50 concentration and a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize its target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.
Data Presentation
Table 1: Hypothetical Efficacy and Toxicity of this compound in Various Cancer Cell Lines
| Cell Line | Target Pathway | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| MCF-7 | PI3K/Akt | 0.5 | 15 | 30 |
| A549 | MAPK/ERK | 1.2 | 25 | 20.8 |
| U-87 MG | PI3K/Akt & MAPK/ERK | 0.8 | 10 | 12.5 |
| PC-3 | MAPK/ERK | 2.5 | 50 | 20 |
Visualizations
Caption: A logical workflow for the systematic optimization and validation of this compound concentration.
Caption: this compound is a dual inhibitor of the MAPK/ERK and PI3K/Akt signaling pathways.
References
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
Disclaimer: Information regarding the specific compound CCG-224406 is not publicly available. This technical support guide utilizes a hypothetical small molecule inhibitor, "Inhibitor-X," to illustrate key principles and methodologies for minimizing off-target effects. The protocols and data presented are for educational purposes and should be adapted to the specific characteristics of the compound under investigation.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the identification and mitigation of off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my research?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to:
-
Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, resulting in cell death or other toxic effects unrelated to the inhibition of the desired target.[1]
-
Poor Clinical Translatability: Promising preclinical results may not be reproducible in clinical trials if the observed efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing off-target effects is crucial for generating reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of Inhibitor-X?
A2: A multi-faceted approach is essential to distinguish between on-target and off-target effects. Key strategies include:
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by Inhibitor-X with that of other known inhibitors of the same target that have a different chemical scaffold. Consistent results across different inhibitors strengthen the evidence for an on-target effect.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[1][2] If the phenotype persists in the absence of the target protein after treatment with Inhibitor-X, it is likely due to an off-target effect.
-
Dose-Response Correlation: Establish a clear correlation between the concentration of Inhibitor-X required to inhibit the target protein and the concentration that produces the cellular phenotype. A significant discrepancy between these two concentrations may suggest off-target effects.
Q3: What are some proactive experimental design strategies to minimize off-target effects?
A3: Several strategies can be implemented during experimental design to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: Titrate the compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the probability of engaging lower-affinity off-targets.[1]
-
Employ a Control Compound: Include a structurally similar but biologically inactive analog of your inhibitor as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Characterize Target Expression Levels: Confirm the expression of the intended target in your experimental cell line. The absence or low expression of the target can lead to the misinterpretation of non-specific effects.
Troubleshooting Guide
Issue: Inconsistent results between different cell lines treated with Inhibitor-X.
-
Possible Cause: The expression levels of the on-target or potential off-target proteins may vary between different cell lines.[1]
-
Troubleshooting Steps:
-
Confirm Target Expression: Perform Western blotting or qPCR to quantify the expression level of the intended target in all cell lines used.
-
Assess Off-Target Expression (if known): If potential off-targets have been identified, check their expression levels across the different cell lines.
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition, as these factors can influence protein expression.
-
Issue: High cellular toxicity is observed at concentrations required for target inhibition.
-
Possible Cause: The observed toxicity may be a result of off-target effects rather than the inhibition of the intended target.[1]
-
Troubleshooting Steps:
-
Perform a Broad Kinase Screen: Profile Inhibitor-X against a panel of kinases to identify potential off-target interactions that could contribute to toxicity.
-
Rescue Experiment: If the toxicity is thought to be on-target, attempt to rescue the phenotype by overexpressing a downstream effector or a drug-resistant mutant of the target protein.
-
Chemical Analogs: Test structurally related but less potent analogs of Inhibitor-X. If these analogs exhibit similar toxicity at concentrations where they do not inhibit the primary target, it points towards off-target toxicity.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Inhibitor-X
This table illustrates a hypothetical kinase selectivity profile for Inhibitor-X. A selective inhibitor will show a significantly lower IC50 value for the intended target (Kinase-Y) compared to other kinases.
| Kinase Target | IC50 (nM) |
| Kinase-Y (On-Target) | 15 |
| Kinase-A | > 10,000 |
| Kinase-B | 1,250 |
| Kinase-C | > 10,000 |
| Kinase-D | 8,500 |
IC50 values represent the concentration of Inhibitor-X required to inhibit 50% of the kinase activity.
Table 2: Correlation of On-Target Inhibition with Cellular Activity
This table demonstrates the correlation between the biochemical inhibition of Kinase-Y and a cellular outcome (e.g., inhibition of cell proliferation). A close correlation suggests the cellular effect is on-target.
| Assay Type | EC50 / IC50 (nM) |
| Biochemical Assay (Kinase-Y Inhibition) | 15 |
| Cellular Assay (Cell Proliferation) | 25 |
EC50 represents the concentration of a drug that gives half-maximal response.
Key Experimental Protocols
1. Kinase Profiling Assay
-
Objective: To determine the selectivity of Inhibitor-X by assessing its activity against a broad panel of kinases.
-
Methodology:
-
A panel of recombinant kinases is used.
-
Inhibitor-X is serially diluted and added to the kinase reaction buffer containing the kinase, a substrate, and ATP.
-
The reaction is initiated and incubated at a specific temperature for a set time.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The percentage of kinase inhibition for each concentration of Inhibitor-X is calculated, and the IC50 value is determined.[1]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of Inhibitor-X in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.[2]
-
Methodology:
-
Cell Treatment: Treat intact cells with Inhibitor-X or a vehicle control.[2]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[2]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
-
3. CRISPR-Cas9 Mediated Target Validation
-
Objective: To genetically validate that the cellular phenotype observed with Inhibitor-X is a direct result of inhibiting the intended target.[1][2]
-
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the target protein into a Cas9 expression vector.
-
Transfection and Selection: Transfect the Cas9/gRNA construct into the cell line of interest and select for successfully transfected cells.
-
Knockout Validation: Expand single-cell clones and validate the knockout of the target protein by Western blot, qPCR, or sequencing of the target locus.[2]
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with Inhibitor-X.[2] If the phenotype of the knockout cells mimics the phenotype of the inhibitor-treated cells, it confirms on-target activity.
-
Visualizations
Caption: Hypothetical signaling pathway showing Inhibitor-X targeting Kinase-Y.
Caption: Experimental workflow for differentiating on- and off-target effects.
Caption: Troubleshooting logic for common issues with small molecule inhibitors.
References
Technical Support Center: Addressing CCG-1423 Instability in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and managing potential instability of the Rho/MKL/SRF pathway inhibitor, CCG-1423, during long-term cellular experiments. The following information is curated to help you ensure the reliability and reproducibility of your research findings.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with CCG-1423 in a question-and-answer format.
Q1: I'm observing inconsistent or diminishing effects of CCG-1423 in my week-long cell culture experiment. What could be the cause?
A1: Diminishing compound efficacy in long-term experiments is a common issue that can stem from several factors, primarily related to compound stability in the aqueous culture environment.
-
Aqueous Instability: CCG-1423 is soluble in DMSO but has poor aqueous solubility. In the aqueous environment of cell culture media, it may be susceptible to hydrolysis or other forms of degradation over time.
-
Metabolic Degradation: Cells, particularly those with high metabolic activity, can metabolize small molecules, reducing the effective concentration of the active compound over the course of the experiment.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of cell culture plates and other plasticware, leading to a decrease in the available concentration in the media.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, potentially reducing their bioavailability and activity.
Q2: How can I mitigate the potential instability of CCG-1423 in my long-term experiments?
A2: To maintain a stable and effective concentration of CCG-1423 throughout your experiment, consider the following strategies:
-
Regular Media Changes with Fresh Compound: For multi-day experiments, it is crucial to replenish the media with a fresh preparation of CCG-1423. A common practice is to perform a partial or full media change every 24-48 hours, adding freshly diluted compound each time. For very long-term experiments (e.g., several weeks), cells may need to be passaged and re-plated with fresh media and compound.
-
Prepare Working Solutions Fresh: Always prepare the final working dilution of CCG-1423 in your cell culture medium immediately before adding it to your cells. Avoid storing diluted aqueous solutions of the compound.
-
Optimize Serum Concentration: If your cell line can tolerate it, consider reducing the serum concentration in your culture medium during treatment. Alternatively, for short-term treatments within a longer experiment, you could switch to a serum-free medium during the compound exposure period.
-
Use Low-Binding Plates: For sensitive assays, using low-protein-binding plates can help minimize the loss of compound due to adsorption to the plastic surface.
Q3: I noticed a precipitate in my culture wells after adding CCG-1423. What should I do?
A3: Precipitation indicates that the concentration of CCG-1423 has exceeded its solubility limit in your cell culture medium. This can lead to inconsistent results and cellular toxicity.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to avoid solvent-induced precipitation and toxicity.
-
Two-Step Dilution: To improve dissolution, you can perform a two-step dilution. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your pre-warmed (37°C) cell culture medium while gently vortexing.
-
Re-evaluate Working Concentration: You may need to perform a dose-response experiment to determine the optimal, non-precipitating concentration of CCG-1423 for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q: What is the recommended method for preparing a stock solution of CCG-1423?
A: Prepare a high-concentration stock solution of CCG-1423 in anhydrous, high-quality DMSO.[1][2] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] Vendor information suggests that DMSO stock solutions are stable for up to 3 months at -20°C.[2]
Q: What is the known stability of CCG-1423 in aqueous solutions?
Q: Are there known degradation products of CCG-1423?
A: Specific degradation products of CCG-1423 in a cell culture context have not been publicly characterized. In general, degradation of small molecules can lead to inactive byproducts or, in some cases, compounds with altered or even toxic effects. If you suspect that degradation is significantly impacting your results, analytical methods such as HPLC or LC-MS could be used to assess the integrity of the compound in your culture medium over time.
Q: Can I pre-mix CCG-1423 in my bulk media preparation?
A: This is not recommended. Due to the potential for instability in aqueous solutions, it is best to add freshly diluted CCG-1423 to the media just before it is applied to the cells.
Experimental Protocols & Data
Table 1: CCG-1423 Solubility and Storage Recommendations
| Parameter | Recommendation | Citation |
| Solvent for Stock Solution | Anhydrous DMSO | [1][2] |
| Stock Solution Storage | -20°C or -80°C in aliquots | [1][2] |
| Stock Solution Stability | Up to 3 months at -20°C | [2] |
| Aqueous Solubility | Insoluble | [1] |
| Final DMSO Concentration | < 0.5% |
Protocol: Stability Assessment of CCG-1423 in Cell Culture Medium
This protocol provides a framework for determining the stability of CCG-1423 under your specific experimental conditions.
Materials:
-
CCG-1423
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum)
-
Sterile microcentrifuge tubes
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of CCG-1423 in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the CCG-1423 stock solution to your final working concentration in pre-warmed complete cell culture medium.
-
Incubation: Aliquot the CCG-1423-containing medium into sterile microcentrifuge tubes and incubate them in your cell culture incubator (37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot from the incubator.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of intact CCG-1423 in each sample using a validated HPLC or LC-MS method.
-
Data Interpretation: Plot the concentration of CCG-1423 versus time to determine its stability profile and half-life in your specific culture medium.
Visualizations
Signaling Pathway of CCG-1423 Inhibition
Caption: CCG-1423 inhibits the nuclear import of MKL1.
Experimental Workflow for Long-Term CCG-1423 Treatment
Caption: A logical workflow for long-term cell culture experiments with CCG-1423.
References
Interpreting unexpected results with CCG-224406 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with CCG-224406, an inhibitor of the Rho/MRTF/SRF signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We observe a significant difference in the IC50 value for this compound in our cell line compared to published data. What could be the reason for this discrepancy?
A1: Discrepancies in IC50 values for Rho/MRTF/SRF pathway inhibitors like this compound are not uncommon and can be attributed to several factors. Different cell lines can exhibit varying sensitivities to the inhibitor. For instance, the reported IC50 values for related compounds CCG-203971 and CCG-232601 differ between HEK293T, WI38, and C2C12 cells.[1][2] The specific cytotoxicity or reporter assay used can also influence the calculated IC50.[1][2] We recommend establishing a dose-response curve and determining the IC50 in your specific cell line of interest using a consistent assay method.
Q2: Our results suggest that this compound might have off-target effects. Is this a known characteristic of this class of inhibitors?
A2: Yes, compounds derived from the CCG-1423 scaffold, to which this compound is related, have been reported to have effects beyond the specific inhibition of the Rho/MRTF/SRF pathway. Studies have shown that these compounds can have a genome-wide effect on transcription by reducing RNA polymerase II elongation.[3] This can lead to a dampening of the transcriptional response to various stimuli. It is therefore crucial to include appropriate controls to distinguish between on-target and potential off-target effects.
Q3: We are not observing the expected inhibition of our target genes after this compound treatment. How can we troubleshoot this?
A3: If you are not observing the expected inhibition of MRTF/SRF target genes (e.g., MYL9, CYR61, CTGF), consider the following troubleshooting steps:
-
Confirm Compound Activity: Ensure the compound is active and used at the correct concentration. Perform a dose-response experiment.
-
Verify Pathway Activation: Confirm that the Rho/MRTF/SRF pathway is active in your experimental model. Serum stimulation or activation of RhoA can be used to induce the pathway.
-
Assess MRTF-A Nuclear Localization: The primary mechanism of action is the inhibition of MRTF-A nuclear translocation.[4] Use immunofluorescence to visualize the cellular localization of MRTF-A with and without this compound treatment.
-
Consider Cell-Type Specificity: The effects of these inhibitors can be cell-type specific.[1] The pathway's contribution to the expression of your target genes might differ in your cell line.
Q4: We have observed unexpected cellular toxicity with this compound. Is this expected?
A4: While second-generation Rho/MRTF/SRF inhibitors are designed for lower toxicity compared to the parent compound CCG-1423, some level of cytotoxicity can still be observed, particularly at higher concentrations.[5] It is recommended to perform a cytotoxicity assay (e.g., WST-1 or MTT assay) to determine the optimal non-toxic concentration range for your experiments.[4] Furthermore, this class of inhibitors has been shown to induce oxidative stress and reduce total ATP production, which could contribute to cytotoxicity.[1]
Troubleshooting Guides
Guide 1: Interpreting Variable IC50 Values
This guide will help you understand and manage the variability in IC50 values observed with this compound treatment.
Table 1: Reported IC50 Values for Related Rho/MRTF/SRF Inhibitors
| Compound | Cell Line | Assay | Reported IC50 (µM) | Reference |
| CCG-203971 | HEK293T | SRE-Luciferase | 0.64 | [1][2] |
| CCG-203971 | WI-38 | Cytotoxicity | 12 | [1][2] |
| CCG-203971 | C2C12 | Cytotoxicity | 10.9 | [1][2] |
| CCG-232601 | HEK293T | SRE-Luciferase | 0.55 | [1][2] |
| CCG-232601 | WI-38 | Cytotoxicity | 14.2 | [1][2] |
| CCG-232601 | C2C12 | Cytotoxicity | 12.9 | [1][2] |
| CCG-203971 | SK-Mel-147 | SRE-Luciferase | ~6 | [4] |
| CCG-1423 | - | SRE-Luciferase | ~1 | [5] |
Experimental Protocol: Determining Cell-Type Specific IC50 using a Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with a Serum Response Element (SRE)-luciferase reporter plasmid and a constitutively active RhoA plasmid. A Renilla luciferase plasmid should be co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the SRE-luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Logical Relationship Diagram for IC50 Variability
Caption: Factors influencing the observed IC50 of this compound.
Guide 2: Investigating Off-Target Effects
This guide provides a workflow to investigate and mitigate potential off-target effects of this compound.
Experimental Workflow for Off-Target Effect Investigation
Caption: Workflow for investigating unexpected results with this compound.
Experimental Protocol: Immunofluorescence for MRTF-A Localization
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include a positive control for pathway activation (e.g., serum stimulation) and a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against MRTF-A.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the nuclear to cytoplasmic fluorescence intensity ratio of MRTF-A to quantify its localization. A decrease in this ratio upon this compound treatment indicates on-target activity.
-
Signaling Pathway
Rho/MRTF/SRF Signaling Pathway and Point of Inhibition by this compound
Caption: The Rho/MRTF/SRF signaling pathway and inhibition by this compound.
References
- 1. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to CCG-224406 in cell lines.
Welcome to the technical support center for CCG-224406, a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, particularly the emergence of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By inhibiting GRK2, this compound prevents the phosphorylation of activated GPCRs, leading to prolonged receptor signaling.
Q2: What is the typical cellular response to this compound treatment?
A2: The cellular response to this compound is context-dependent and varies based on the specific GPCRs expressed in the cell line and their downstream signaling pathways. Generally, treatment with this compound is expected to enhance or sustain signaling through GPCRs that are regulated by GRK2. This can manifest as increased levels of second messengers (e.g., cAMP, IP3), altered protein phosphorylation cascades, and changes in gene expression and cellular phenotypes such as proliferation, migration, or apoptosis.
Q3: My cells are showing a diminished response to this compound over time. What could be the reason?
A3: A diminished response to this compound over time may indicate the development of acquired resistance. While specific resistance mechanisms to this compound have not been extensively documented in the literature, several plausible mechanisms can be hypothesized based on general principles of drug resistance to kinase inhibitors. These are detailed in the Troubleshooting Guide below.
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is limited publicly available information on the comprehensive off-target profile of this compound. As with any small molecule inhibitor, off-target effects are possible and should be considered when interpreting experimental results. We recommend performing appropriate control experiments, such as using structurally distinct GRK2 inhibitors or genetic approaches (e.g., siRNA-mediated GRK2 knockdown), to validate that the observed phenotype is on-target.
Troubleshooting Guide: Overcoming Resistance to this compound
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cell lines. The proposed mechanisms are based on established principles of drug resistance.
Issue 1: Gradual loss of sensitivity to this compound (Increased IC50)
Potential Cause A: Upregulation of GRK2 expression.
-
Hypothesis: Cells may compensate for GRK2 inhibition by increasing the total amount of GRK2 protein, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Troubleshooting Workflow:
-
Assess GRK2 Expression: Compare GRK2 protein and mRNA levels in your resistant cell line versus the parental (sensitive) cell line.
-
Co-treatment with a Transcription or Translation Inhibitor: Acutely treat resistant cells with this compound in the presence of an inhibitor of transcription (e.g., actinomycin (B1170597) D) or translation (e.g., cycloheximide) to determine if de novo protein synthesis is contributing to the resistance.
-
Dose Escalation: In the short term, a higher concentration of this compound may be required to overcome the increased GRK2 levels.
-
Potential Cause B: Activation of bypass signaling pathways.
-
Hypothesis: Cells may activate alternative signaling pathways to circumvent their dependency on the GRK2-regulated pathway. A likely candidate is the MAPK/ERK pathway, as GRK2 can negatively regulate it.
-
Troubleshooting Workflow:
-
Profile Key Signaling Pathways: Use phosphoprotein arrays or western blotting to compare the activation state of key signaling nodes (e.g., p-ERK, p-Akt, p-STAT3) in resistant versus sensitive cells, both at baseline and in response to this compound.
-
Combination Therapy: If a bypass pathway is identified, consider co-treating the resistant cells with this compound and an inhibitor of the activated pathway (e.g., a MEK inhibitor if the ERK pathway is upregulated).
-
Potential Cause C: Increased drug efflux.
-
Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of small molecule inhibitors from the cell, reducing their intracellular concentration and efficacy.
-
Troubleshooting Workflow:
-
Assess ABC Transporter Expression: Evaluate the expression of common drug efflux pumps (e.g., P-glycoprotein/MDR1, MRP1, BCRP) at the protein and mRNA levels in resistant and sensitive cells.
-
Co-treatment with an Efflux Pump Inhibitor: Treat resistant cells with this compound in the presence of a broad-spectrum efflux pump inhibitor (e.g., verapamil, cyclosporin (B1163) A) to see if sensitivity is restored.
-
Issue 2: Intrinsic (a priori) resistance to this compound
Potential Cause A: Low or absent GRK2 expression.
-
Hypothesis: The cell line may not express sufficient levels of GRK2 for this compound to exert a significant biological effect.
-
Troubleshooting Workflow:
-
Confirm GRK2 Expression: Verify the expression of GRK2 in your cell line of interest using western blot or qPCR.
-
Select an Alternative Cell Line: If GRK2 expression is negligible, consider using a different cell line known to have moderate to high GRK2 expression.
-
Potential Cause B: Pre-existing mutations in GRK2.
-
Hypothesis: The cell line may harbor mutations in the GRK2 gene that prevent the binding of this compound.
-
Troubleshooting Workflow:
-
Sequence the GRK2 Gene: Perform Sanger or next-generation sequencing of the GRK2 coding region in the resistant cell line to identify any potential mutations.
-
Utilize a Different GRK2 Inhibitor: If a mutation is suspected in the this compound binding site, test a structurally different GRK2 inhibitor that may bind to an alternative site.
-
Data Presentation
Table 1: Hypothetical Data on this compound Resistant vs. Sensitive Cell Lines
| Parameter | Sensitive Cell Line (Parental) | Resistant Cell Line (this compound-R) |
| This compound IC50 | 50 nM | 500 nM |
| Relative GRK2 mRNA Expression | 1.0 | 4.5 |
| Relative GRK2 Protein Level | 1.0 | 4.2 |
| Relative p-ERK1/2 Level (Basal) | 1.0 | 3.8 |
| Relative MDR1 mRNA Expression | 1.0 | 1.2 |
Experimental Protocols
Protocol 1: Western Blot for GRK2 and p-ERK1/2
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 350 mA for 90 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRK2 (1:1000), p-ERK1/2 (1:1000), total ERK1/2 (1:1000), and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Quantitative Real-Time PCR (qPCR) for GRK2 and MDR1
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for GRK2, MDR1, and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform qPCR using a standard three-step cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (with or without a co-treatment) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Visualizations
Caption: Canonical GRK2 signaling pathway and the point of intervention for this compound.
Technical Support Center: Troubleshooting CCG-224406 and Other MRTF/SRF Pathway Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals who are using inhibitors of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway, such as the CCG series of compounds (e.g., CCG-203971, CCG-222740), and are not observing the expected experimental phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CCG-224406 and similar MRTF/SRF inhibitors?
CCG compounds are inhibitors of the Rho/MRTF/SRF signaling pathway. This pathway is a key regulator of gene expression involved in cell migration, differentiation, and fibrosis. By inhibiting this pathway, these compounds are expected to prevent the nuclear translocation of MRTF, thereby blocking SRF-mediated transcription of target genes.
Q2: What is the expected phenotype when using an MRTF/SRF inhibitor like this compound?
The expected phenotype is dependent on the experimental model. In fibrosis models, a successful inhibition of the MRTF/SRF pathway should lead to:
-
A reduction in the activation of stellate cells or fibroblasts.[1][2]
-
Decreased expression of alpha-smooth muscle actin (α-SMA).[1][2]
-
Reduced deposition of extracellular matrix proteins like collagen.[3]
In cancer cell models, expected phenotypes include:
Q3: I am not seeing a decrease in α-SMA expression in my cell culture experiment. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal Compound Concentration: The effective concentration can vary between cell types. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
-
Compound Instability: Small molecules can be unstable in cell culture media. Ensure the compound is properly stored and handle it according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Cell Seeding Density: The density of your cells at the time of treatment can influence the outcome. Ensure consistent seeding densities across experiments.
-
Timing of Treatment: The timing of inhibitor addition in relation to the activation stimulus (e.g., TGF-β) is critical. The inhibitor should be present before or at the same time as the stimulus.
Q4: My in vivo fibrosis model is not responding to the MRTF/SRF inhibitor. What should I consider?
-
Pharmacokinetics and Bioavailability: The route of administration and the formulation of the compound can significantly impact its bioavailability at the target tissue. Refer to literature for appropriate delivery methods for similar compounds.
-
Dosing and Treatment Schedule: The dose and frequency of administration may need to be optimized for your specific animal model.
-
Model-Specific Differences: The underlying mechanisms driving fibrosis can differ between various in vivo models. The MRTF/SRF pathway may not be the primary driver in your specific model.
Troubleshooting Guide
If you are not observing the expected phenotype with this compound or a similar MRTF/SRF inhibitor, follow this troubleshooting workflow:
Step 1: Verify Compound Integrity and Handling
-
Source and Quality: Ensure the inhibitor was purchased from a reputable source.
-
Storage: Check that the compound has been stored correctly (typically at -20°C or -80°C) to prevent degradation.[3] Avoid repeated freeze-thaw cycles.
-
Solubility: Confirm that the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture media. Incomplete solubilization can lead to inaccurate concentrations.
Step 2: Optimize Experimental Parameters (In Vitro)
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for your specific cell line and endpoint (e.g., α-SMA expression). Test a wide range of concentrations.
-
Time-Course Experiment: Determine the optimal incubation time required to observe the desired effect.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to ensure that the observed effects are not due to solvent toxicity.
Step 3: Review Experimental Design
-
Positive and Negative Controls: Use appropriate positive (e.g., a known inducer of the pathway like TGF-β) and negative controls to validate your assay.
-
Readout Sensitivity: Ensure your chosen assay (e.g., Western blot, qPCR, immunofluorescence) is sensitive enough to detect changes in the target proteins or genes.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage | Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles. | [3][5] |
| Solvent | Use high-purity, anhydrous DMSO. | [5] |
| In Vitro Concentration | Perform a dose-response curve (e.g., 0.1 µM to 100 µM). | [5] |
| Vehicle Control | Keep final DMSO concentration low (typically <0.5%). | [5] |
Experimental Protocols
General Protocol for In Vitro Inhibition of Myofibroblast Activation
-
Cell Seeding: Plate fibroblasts (e.g., NIH/3T3 or primary human lung fibroblasts) in a suitable culture vessel and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal activation, serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Add the MRTF/SRF inhibitor (e.g., this compound) at various concentrations to the appropriate wells. Include a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add a pro-fibrotic stimulus, such as TGF-β (typically 1-10 ng/mL), to the wells.
-
Incubation: Incubate for the desired time period (e.g., 24-48 hours) to allow for myofibroblast differentiation.
-
Analysis: Harvest the cells for analysis of fibrotic markers, such as α-SMA expression (by Western blot or immunofluorescence) or collagen deposition (by Sirius Red staining).
Visualizations
Caption: A flowchart for troubleshooting the lack of an expected phenotype.
Caption: A simplified diagram of the Rho/MRTF/SRF signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Rho/MRTF pathway inhibitor CCG-222740 reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Improving the bioavailability of CCG-224406 for in vivo studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of the GRK2 inhibitor, CCG-224406, for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor signaling.[1] Like many small molecule inhibitors, this compound may exhibit poor aqueous solubility, which can significantly limit its oral absorption and overall bioavailability. Low bioavailability can lead to sub-therapeutic plasma concentrations and inconclusive results in in vivo efficacy studies.
Q2: What are the initial steps to assess the bioavailability of this compound?
Before embarking on extensive formulation development, it is crucial to determine the baseline physicochemical properties of this compound. This includes determining its aqueous solubility at different pH values, its LogP (lipophilicity), and its permeability. These parameters will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.[2]
Q3: What are the common strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][4][5] The choice of strategy depends on the specific properties of the compound. Common approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate.[6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, or lipids can improve its absorption. This includes self-emulsifying drug delivery systems (SEDDS).[3]
-
Use of Co-solvents: Solubilizing the drug in a mixture of solvents can increase its concentration in the dosing vehicle.
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound after oral dosing. | Poor aqueous solubility leading to incomplete dissolution and absorption. | 1. Characterize Solubility: Determine the pH-solubility profile of this compound. 2. Formulation Development: Explore enabling formulations such as micronization, nanosuspensions, amorphous solid dispersions, or lipid-based formulations (e.g., SEDDS).[3][6] 3. Route of Administration: For initial efficacy studies, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to bypass absorption barriers.[8][9] |
| Precipitation of this compound in the dosing vehicle. | The selected vehicle cannot maintain the compound in solution at the desired concentration. | 1. Screen Additional Vehicles: Test a panel of pharmaceutically acceptable vehicles, including co-solvents (e.g., PEG400, DMSO, ethanol), surfactants (e.g., Tween 80, Cremophor EL), and lipids (e.g., corn oil, sesame oil). 2. pH Adjustment: If the compound's solubility is pH-dependent, adjust the pH of the vehicle. 3. Prepare a Suspension: If a solution is not feasible, a well-characterized, uniform suspension with a suitable suspending agent may be used. |
| Inconsistent results between in vitro potency and in vivo efficacy. | Insufficient target engagement in vivo due to low bioavailability. | 1. Pharmacokinetic (PK) Study: Conduct a PK study to determine the plasma concentration-time profile of this compound after administration of the chosen formulation. This will establish the relationship between the dose, exposure, and efficacy. 2. Dose Escalation Study: If the initial dose is ineffective, a dose escalation study, guided by PK data, may be necessary to achieve therapeutic concentrations. |
| Toxicity observed at higher doses. | The formulation excipients or high concentrations of the solubilized drug may cause adverse effects. | 1. Review Excipient Safety: Ensure all excipients are safe for the chosen animal model and route of administration.[2] 2. Alternative Formulations: Explore formulations that require lower concentrations of potentially toxic excipients. 3. Targeted Delivery: For more advanced studies, consider targeted drug delivery systems to increase the concentration at the site of action and reduce systemic exposure. |
Experimental Protocols
Protocol 1: Screening of Formulation Vehicles for Oral Administration
Objective: To identify a suitable vehicle for the oral administration of this compound in mice.
Materials:
-
This compound
-
Vehicle candidates:
-
Water
-
0.5% (w/v) Methylcellulose in water
-
20% (v/v) PEG400 in water
-
10% (v/v) DMSO / 90% (v/v) Corn oil
-
5% (v/v) Tween 80 in water
-
-
Vortex mixer
-
Centrifuge
Method:
-
Prepare stock solutions or dispersions of this compound in each vehicle at the desired concentration (e.g., 1 mg/mL, 5 mg/mL, and 10 mg/mL).
-
Vortex each mixture vigorously for 2 minutes.
-
Visually inspect for complete dissolution or a uniform suspension.
-
For solutions, let them stand at room temperature for 24 hours and re-examine for any precipitation.
-
For suspensions, assess their stability and ease of resuspension after settling.
-
Select the vehicle that provides the highest stable concentration in a solution or forms a uniform and easily resuspendable suspension.
Protocol 2: Murine Pharmacokinetic Study of a this compound Formulation
Objective: To determine the plasma concentration-time profile of this compound following oral administration in mice.
Materials:
-
Selected this compound formulation
-
8-10 week old C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Method:
-
Fast mice overnight prior to dosing.
-
Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg).
-
Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to separate plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erpublications.com [erpublications.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: CCG-224406 and Rho/MRTF/SRF Pathway Inhibitors
A Note on Compound Identification: Initial searches for "CCG-224406" did not yield a specific compound. However, this nomenclature is highly similar to a known series of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors, such as CCG-222740 and CCG-203971 . This guide will focus on the principles of using these types of inhibitors, with specific examples referencing CCG-222740, assuming a likely typographical error in the original query.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CCG-series inhibitors like CCG-222740?
A1: CCG-222740 is a small molecule inhibitor of the Rho/MRTF/SRF signaling pathway.[1][2][3] This pathway translates signals from the extracellular matrix and growth factors into changes in gene expression, particularly those genes involved in cytoskeletal organization, cell migration, and fibrosis. The pathway is initiated by the activation of Rho GTPases, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[1][4] In resting cells, MRTF is bound to G-actin in the cytoplasm. The depletion of the G-actin pool releases MRTF, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for the transcription factor SRF, driving the expression of target genes. CCG-series inhibitors disrupt this process, leading to the suppression of SRF-mediated transcription.
Q2: Why is a vehicle control so important when using this compound or similar compounds?
A2: A vehicle control is an essential part of any experiment involving a test compound. The vehicle is the solvent or solution used to dissolve and deliver the compound to the experimental system (e.g., cell culture or animal model). These vehicles, such as Dimethyl Sulfoxide (DMSO) or formulations containing PEG300 and Tween-80, are not always biologically inert. They can have their own effects on cell viability, proliferation, gene expression, and other biological readouts. The vehicle control group is treated with the exact same concentration of the vehicle as the compound-treated group, but without the compound itself. This allows researchers to distinguish the specific effects of the inhibitor from any non-specific effects of the vehicle, ensuring that the observed results can be confidently attributed to the compound's activity.
Q3: What is a common vehicle for in vitro studies with CCG-222740, and what is the maximum recommended concentration?
A3: For in vitro experiments, CCG-222740 is typically dissolved in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. To minimize solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is highly recommended to keep the final DMSO concentration at or below 0.1% for sensitive assays or long-term experiments. For many robust cell lines, a final concentration up to 0.5% may be acceptable, but this should be determined empirically. A concentration above 1% is likely to cause significant cytotoxicity. It is critical to maintain the same final DMSO concentration across all wells, including the vehicle control and all inhibitor-treated wells.
Q4: What is a recommended vehicle for in vivo administration of CCG-222740?
A4: Due to the poor water solubility of many small molecule inhibitors, a multi-component vehicle is often required for in vivo studies. A commonly used formulation for compounds like CCG-222740 for oral gavage or injection consists of a mixture of DMSO, PEG300, Tween-80, and saline . A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v) . This formulation helps to keep the compound in solution and improve its bioavailability. It is crucial to prepare this formulation fresh on the day of use and to visually inspect it for any precipitation.
Troubleshooting Guides
In Vitro Experiments
| Problem | Potential Cause | Troubleshooting Action |
| Unexpected toxicity or reduced cell viability in the vehicle control group. | The final concentration of DMSO is too high for your specific cell line. | 1. Lower the Vehicle Concentration: Aim for a final DMSO concentration of ≤ 0.1%. This may require making a more concentrated stock solution of your inhibitor. 2. Perform a Vehicle Dose-Response: Test a range of DMSO concentrations (e.g., 0.05% to 1.0%) on your cells to determine the maximum non-toxic concentration for your specific experimental duration and readout. |
| Inhibitor precipitates in the culture medium upon dilution. | The compound has poor aqueous solubility, and the final concentration exceeds its solubility limit in the medium. | 1. Reduce Final Concentration: Lower the working concentration of the inhibitor. 2. Increase Co-solvent: If the experimental design allows, a modest increase in the final DMSO concentration (while staying within the non-toxic range) may improve solubility. Always include a matched vehicle control. |
| High variability between replicate wells. | Inadequate mixing of the vehicle or compound in the culture medium. Evaporation from outer wells of a multi-well plate ("edge effect"). | 1. Ensure Thorough Mixing: After adding the vehicle or inhibitor solution, gently swirl the plate to ensure even distribution. 2. Avoid Outer Wells: Fill the outermost wells of the plate with sterile media or PBS to create a humidity barrier and do not use them for experimental samples. |
In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Action |
| Precipitation of the compound in the vehicle formulation. | Incomplete dissolution or instability of the formulation. | 1. Check Dissolution Order: Add each component of the vehicle in the correct order (typically DMSO, then PEG300, then Tween-80, and finally saline added slowly). 2. Use Gentle Heat/Sonication: Carefully warming the solution to 37°C or using a sonicator can aid dissolution. 3. Prepare Fresh: Always prepare the final injectable formulation fresh before each use to avoid degradation or precipitation over time. |
| Adverse effects in the vehicle control group (e.g., irritation, lethargy). | The vehicle itself may be causing a reaction in the animal model. | 1. Acclimate Animals: Allow animals to acclimate to handling and restraint procedures to minimize stress. 2. Review Vehicle Tolerance: Consult literature for the tolerability of the specific vehicle formulation in your chosen species and administration route. Some strains or species may be more sensitive. 3. Consider Alternative Vehicles: If adverse effects persist, explore other potential vehicle formulations, such as corn oil or solutions with cyclodextrins. |
Quantitative Data Summary
| Parameter | In Vitro (CCG-222740) | In Vivo (CCG-222740) |
| Primary Solvent | DMSO | DMSO |
| Typical Stock Concentration | 10-50 mM in 100% DMSO | 22.5 - 50 mg/mL in 100% DMSO |
| Recommended Final Vehicle Concentration | ≤ 0.1% - 0.5% DMSO | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Reported Effective Concentration/Dose | IC50 of ~10 µM in Cancer Associated Fibroblasts (CAFs) | 100 mg/kg/day (oral gavage) in mice |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | -20°C or -80°C (DMSO stock); final formulation should be used immediately |
Experimental Protocols
Protocol 1: In Vitro Vehicle Control for a Cell-Based Assay
-
Prepare Inhibitor Stock Solution: Reconstitute lyophilized CCG-222740 powder in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 20 mM). Aliquot into single-use tubes and store at -80°C.
-
Prepare Treatment Media: On the day of the experiment, thaw an aliquot of the inhibitor stock. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the final desired concentrations.
-
Prepare Vehicle Control Media: Prepare a parallel set of media for the vehicle control group. Add the same volume of pure DMSO to the media as was used for the highest concentration of the inhibitor. For example, if you add 2 µL of a 10 mM inhibitor stock to 2 mL of media for a final concentration of 10 µM (and 0.1% DMSO), you must add 2 µL of pure DMSO to 2 mL of media for your vehicle control.
-
Cell Treatment: Remove the existing media from your cultured cells and replace it with the prepared inhibitor-containing media or the vehicle control media.
-
Incubation and Analysis: Incubate the cells for the desired experimental duration and then perform your downstream analysis (e.g., viability assay, protein extraction, gene expression analysis). Compare the results from the inhibitor-treated groups directly to the vehicle control group.
Protocol 2: In Vivo Vehicle Preparation (1 mL of 2.25 mg/mL solution)
This protocol is adapted for a compound like CCG-222740.
-
Materials: CCG-222740 powder, DMSO, Polyethylene glycol 300 (PEG300), Tween-80 (Polysorbate 80), sterile saline (0.9% NaCl).
-
Prepare Stock Solution: Prepare a 22.5 mg/mL stock solution of CCG-222740 in DMSO. Ensure it is fully dissolved.
-
Vehicle Formulation (Perform in a sterile hood): a. To a sterile vial, add 400 µL of PEG300. b. Add 100 µL of the 22.5 mg/mL inhibitor stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing. d. Slowly add 450 µL of sterile saline to the vial while vortexing. The gradual addition is crucial to prevent precipitation.
-
Final Inspection: The final solution should be clear and free of any particulates. This formulation is now ready for administration (e.g., oral gavage) to the treatment group.
-
Vehicle Control Preparation: To prepare the vehicle control, follow the exact same procedure (steps 3a-d), but instead of adding 100 µL of the inhibitor-DMSO stock, add 100 µL of pure DMSO. This ensures the control animals receive the identical vehicle formulation.
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and point of inhibition.
References
Validation & Comparative
A Comparative Guide to GRK2 Inhibitors: CCG-224406 in Focus
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target in a range of diseases, most notably heart failure. Its role in the desensitization of G protein-coupled receptors (GPCRs) makes it a key regulator of cellular signaling. This guide provides a detailed comparison of CCG-224406, a potent and selective GRK2 inhibitor, with other well-characterized inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of GRK2 Inhibitors
The development of small molecule inhibitors against GRK2 has led to several promising compounds. Their efficacy is primarily evaluated based on potency (IC50) and selectivity against other kinases, particularly within the GRK family and other closely related kinases like Rho-associated coiled-coil kinase 1 (ROCK1) and Protein Kinase A (PKA).
| Inhibitor | GRK2 IC50 (nM) | Selectivity over GRK1 | Selectivity over GRK5 | Selectivity over PKA | Selectivity over ROCK1 | Notes |
| This compound | 130[1] | >700-fold[1] | >700-fold[1] | High | No detectable inhibition[1] | A highly selective inhibitor developed from a hybrid of GSK180736A and Takeda103A pharmacophores.[1] |
| Takeda103A | 20 | >50-fold | >50-fold | >50-fold | >50-fold | A potent and selective inhibitor that stabilizes an inactive conformation of GRK2. |
| GSK180736A | 770 | >100-fold | >400-fold | Weak inhibitor | Potent inhibitor (IC50 = 100 nM) | Initially developed as a ROCK1 inhibitor, it also potently inhibits GRK2. |
| Paroxetine (B1678475) | 1,100 (at 5 µM ATP) | ~16-fold | ~13-fold | ~2.6 µM (IC50) | - | An FDA-approved SSRI that also inhibits GRK2, serving as a scaffold for more potent analogs. |
| Balanol | 35 | Less selective | Less selective | Potent inhibitor | - | A natural product that is a potent but relatively non-selective AGC kinase inhibitor. |
| CCG258747 | 18 | 518-fold | 83-fold | >5500-fold | >550-fold | A paroxetine analog with increased potency and high selectivity. |
| CCG258208 | 30 | High | 240-fold | High | High | A paroxetine analog with a pyrazole (B372694) D-ring, showing high potency and selectivity. |
Mechanism of Action
The majority of the compared small molecule inhibitors, including this compound, are ATP-competitive, binding to the kinase domain of GRK2 and preventing the transfer of phosphate (B84403) from ATP to the receptor substrate. The selectivity of these inhibitors is often achieved by exploiting subtle conformational differences in the ATP-binding pocket between GRK2 and other kinases. For instance, the binding of some inhibitors stabilizes a unique inactive conformation of the GRK2 kinase domain.
Experimental Protocols
GRK2 Kinase Activity Assay (Rhodopsin Phosphorylation)
This assay measures the ability of an inhibitor to block the phosphorylation of a known GRK2 substrate, rhodopsin.
Materials:
-
Purified, recombinant GRK2 enzyme
-
Dark-adapted bovine rod outer segments (ROS) containing rhodopsin
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM EDTA, 7.5 mM MgCl₂)
-
Inhibitor compounds at various concentrations
-
Phosphocellulose paper
-
1% phosphoric acid solution
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, a defined concentration of GRK2, and the inhibitor compound.
-
Add light-activated rhodopsin to the mixture.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Cardiomyocyte Contractility Assay
This assay assesses the functional effect of GRK2 inhibitors on the contractility of isolated heart muscle cells.
Materials:
-
Isolated adult ventricular myocytes
-
Tyrode's solution (physiological salt solution)
-
IonOptix MyoCam system or similar video-based edge-detection system
-
Field stimulator
-
Inhibitor compounds
-
β-adrenergic agonist (e.g., isoproterenol)
Protocol:
-
Isolate ventricular myocytes from animal hearts using enzymatic digestion.
-
Plate the isolated myocytes in a chamber with Tyrode's solution.
-
Pace the myocytes using a field stimulator (e.g., at 1 Hz).
-
Record baseline cardiomyocyte contractility (sarcomere shortening and relengthening) using a video-based edge-detection system.
-
Perfuse the cells with the inhibitor compound at various concentrations and record the contractile response.
-
To assess the effect on β-adrenergic signaling, stimulate the cells with a β-agonist like isoproterenol (B85558) in the presence and absence of the inhibitor.
-
Analyze the changes in fractional shortening, and rates of contraction and relaxation to determine the effect of the inhibitor. An increase in contractility in response to the inhibitor suggests a rescue of β-adrenergic receptor signaling.
GPCR Internalization Assay
This assay measures the ability of GRK2 inhibitors to block the agonist-induced internalization of a GPCR, a key step in desensitization.
Materials:
-
Cell line expressing the GPCR of interest (e.g., HEK293 cells)
-
GPCR agonist
-
Inhibitor compounds
-
Method for detecting receptor localization (e.g., antibody-based ELISA, fluorescence microscopy with tagged receptors, or bioluminescence resonance energy transfer (BRET)-based assays)
Protocol (Example using ELISA):
-
Seed cells expressing the GPCR in a multi-well plate.
-
Pre-incubate the cells with the inhibitor compound at various concentrations.
-
Stimulate the cells with a saturating concentration of the GPCR agonist to induce internalization.
-
Fix the cells.
-
Perform an ELISA to quantify the amount of receptor remaining on the cell surface using an antibody that recognizes an extracellular epitope of the GPCR.
-
A higher signal in the presence of the inhibitor indicates a reduction in receptor internalization.
-
Calculate the percent inhibition of internalization and determine the EC50 value for the inhibitor.
Visualizing the Landscape of GRK2 Inhibition
To better understand the context of GRK2 inhibition, the following diagrams illustrate the canonical GRK2 signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: Canonical GRK2 signaling pathway leading to GPCR desensitization.
References
Information regarding "CCG-224406" is currently unavailable.
Following a comprehensive search for the compound "CCG-224406," no specific information, experimental data, or associated signaling pathways could be identified in the available resources. The search yielded general information on topics such as genetic model validation, the cGAS-STING signaling pathway, and the CCR4 signaling pathway, but no direct or indirect references to this compound were found.
Consequently, the creation of a comparison guide for this compound, including cross-validation with genetic models, quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.
It is possible that "this compound" may be an internal compound designation not yet disclosed in public literature, a very recently developed compound, or a potential typographical error. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the nomenclature and consult internal documentation or proprietary databases.
Should further identifying information or alternative designations for "this compound" become available, a renewed search and subsequent analysis can be undertaken.
Does CCG-224406 have advantages over first-generation GRK2 inhibitors?
The development of CCG-224406 marks a significant advancement in the pursuit of potent and highly selective inhibitors for G protein-coupled receptor kinase 2 (GRK2), offering substantial advantages over first-generation compounds. Its superior selectivity profile minimizes the potential for off-target effects, a common limitation of earlier inhibitors, thereby providing a more precise tool for research and a more promising scaffold for therapeutic development, particularly in cardiovascular diseases like heart failure.
G protein-coupled receptor kinases (GRKs) are critical regulators of cellular signaling. GRK2, in particular, is a key therapeutic target as its overexpression is strongly linked to the progression of heart failure. The quest for effective GRK2 inhibitors has evolved from broadly active, non-selective compounds to highly specific molecules like this compound.
First-Generation Inhibitors: Potent but Promiscuous
The initial wave of GRK2 inhibitors included naturally derived and synthetic compounds that, while demonstrating inhibitory activity, lacked the specificity required for targeted research and therapeutic use. These first-generation inhibitors often displayed activity across multiple kinase families, leading to potential off-target effects.
-
Polyanionic Compounds (e.g., Heparin): Among the first molecules identified, compounds like heparin could inhibit GRK2 with sub-micromolar potency (IC50 ≈ 0.15 μM) but were highly non-selective and unable to cross cell membranes, limiting their utility to in vitro studies.[1][2]
-
Balanol (B57124): A natural product isolated from the fungus Verticillium balanoides, balanol is a potent inhibitor of GRK2 (IC50 ≈ 35-50 nM).[3][4] However, it is relatively non-selective, inhibiting a broad range of AGC kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC).[3][5] Its utility is further limited by its non-drug-like properties.[3]
-
Early Synthetic Compounds (e.g., CMPD101): Compounds like CMPD101 represented a step forward, showing high potency for the GRK2 subfamily (IC50 ≈ 35-54 nM for GRK2).[3][6] While it displayed good selectivity against more distant kinases like PKA and PKC, its selectivity within the GRK family itself was limited, notably inhibiting GRK3 with similar potency.[3][7]
-
Paroxetine (B1678475): The discovery that the FDA-approved antidepressant paroxetine could act as a direct, albeit moderate, GRK2 inhibitor (IC50 ≈ 1.4-31 μM) was a pivotal moment.[8][9][10] While its potency is lower than other compounds, it provided a valuable, drug-like scaffold. Its selectivity was modest, showing a 13- to 60-fold preference for GRK2 over other GRKs like GRK1 and GRK5.[5][8][11] This discovery paved the way for structure-based drug design efforts that ultimately led to second-generation inhibitors.
This compound: The Advantage of High Selectivity
This compound is a second-generation inhibitor developed through a rational, structure-based design approach, building upon the scaffolds of earlier compounds. Its primary advantage lies in its remarkable combination of high potency and exceptional selectivity.
Quantitative data shows that this compound has an IC50 of 130 nM for GRK2 and, critically, demonstrates over 700-fold selectivity for GRK2 compared to other GRK subfamilies (GRK1 and GRK5). This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of GRK2.
Quantitative Comparison of GRK2 Inhibitors
| Inhibitor | Type | GRK2 IC50 | Selectivity Profile |
| This compound | Second-Generation | 130 nM | >700-fold selective over GRK1 and GRK5. |
| Heparin | First-Generation | ~150 nM | Non-selective; inhibits many kinases.[2] |
| Balanol | First-Generation | ~35 nM | Non-selective among AGC kinases; ~10-fold selective for GRK2 over GRK5.[3][5] |
| CMPD101 | First-Generation | ~35 - 54 nM | Selective for GRK2/3 subfamily over GRK1/5 and other kinases.[3] |
| Paroxetine | First-Generation Scaffold | ~1.4 - 31 µM | Moderate selectivity; 13- to 60-fold selective for GRK2 over GRK1/5.[8][9][11] |
GRK2 Signaling and Inhibition Mechanism
GRK2 plays a canonical role in desensitizing G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, the associated G protein is activated, dissociating into Gα and Gβγ subunits. The free Gβγ subunits recruit GRK2 to the plasma membrane, where it phosphorylates the activated receptor. This phosphorylation creates a high-affinity binding site for β-arrestin, which binds to the receptor, sterically hindering further G protein activation and initiating receptor internalization, thereby terminating the signal. GRK2 inhibitors act by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of the GPCR and thus prolonging its signaling activity.
Experimental Protocols
The advantages of this compound have been quantified using standard biochemical assays. A typical protocol to determine the potency (IC50) of an inhibitor is the in vitro kinase assay.
In Vitro GRK2 Kinase Activity Assay
Objective: To measure the ability of an inhibitor (e.g., this compound) to block the phosphorylation of a substrate by purified GRK2 enzyme.
Materials:
-
Purified, recombinant GRK2 enzyme.
-
Substrate: A known GRK2 substrate, such as the G protein-coupled receptor rhodopsin, purified from bovine rod outer segments, or a synthetic peptide substrate.[12]
-
Radioactive ATP: [γ-³²P]ATP to trace phosphate (B84403) incorporation.
-
Kinase Assay Buffer: Typically containing Tris-HCl (pH 7.5), MgCl₂, and EDTA.[12]
-
Test Inhibitor: this compound and other compounds, prepared in a series of dilutions.
-
Scintillation counter or phosphorescence imager.
Methodology:
-
Reaction Setup: In a microtiter plate, combine the kinase assay buffer, the substrate (e.g., rhodopsin), and the purified GRK2 enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the wells and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the phosphorylation reaction by adding a mix of non-radioactive ATP and [γ-³²P]ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: Wash the paper or filter extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P in each sample using a scintillation counter or by exposing the dried paper to a phosphor screen and imaging.
-
Data Analysis: Plot the measured kinase activity (radioactivity counts) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
References
- 1. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human G protein-coupled receptor kinase 2 in complex with the kinase inhibitor balanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 7. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardioprotective Effects of the GRK2 Inhibitor Paroxetine on Isoproterenol-Induced Cardiac Remodeling by Modulating NF-κB Mediated Prohypertrophic and Profibrotic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Paroxetine on Proximal β-adrenergic Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of CCG-224406's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the in vivo performance of CCG-224406 and its analogs, a series of novel inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating this pathway in fibrotic diseases.
Mechanism of Action: Targeting the Rho/MRTF/SRF Pathway
Extracellular signals, such as those from growth factors and mechanical stress, can activate the small GTPase RhoA. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF, which is normally sequestered in the cytoplasm by G-actin. Once free, MRTF translocates to the nucleus and acts as a coactivator for SRF, driving the transcription of genes involved in cell migration, cytoskeletal dynamics, and fibrosis. The CCG series of compounds, including this compound, are designed to inhibit this transcriptional activation, thereby reducing the expression of pro-fibrotic genes.[1][2]
Comparative In Vivo Efficacy
The anti-fibrotic potential of this compound's analogs has been evaluated in the bleomycin-induced scleroderma mouse model. This model is a well-established preclinical tool for studying skin fibrosis. The primary endpoints for efficacy are the reduction in dermal thickness and the decrease in collagen content, quantified by hydroxyproline (B1673980) analysis.
| Compound | Dosing Regimen | Change in Dermal Thickness | Change in Hydroxyproline Content | Reference |
| CCG-203971 | 200 mg/kg/day (IP) | Significant Reduction | Significant Reduction | [1] |
| CCG-232601 (8f) | 50 mg/kg/day (Oral) | 55% Reduction | 62% Reduction | [1] |
Note: While specific quantitative data for this compound is not yet publicly available, the data from its close analogs, CCG-203971 and CCG-232601, strongly support the therapeutic potential of this class of compounds. CCG-232601, a more recent analog, demonstrates superior potency and oral bioavailability compared to CCG-203971.[1]
In Vitro Potency
The inhibitory activity of these compounds has also been assessed in in vitro models of fibrosis. The fibroblast-mediated collagen contraction assay is a key in vitro model that mimics the contractile phenotype of myofibroblasts.
| Compound | IC50 (Collagen Contraction) | Reference |
| CCG-203971 | 25 µM | [3] |
| CCG-222740 | 5 µM | [3] |
Note: CCG-222740, another analog, was found to be five times more potent than CCG-203971 in this in vitro assay, highlighting the ongoing optimization of this compound series.[3]
Experimental Protocols
Bleomycin-Induced Scleroderma Model
The in vivo efficacy of the CCG compounds is typically evaluated using the bleomycin-induced scleroderma model.
Detailed Methodology:
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a defined area on the back for a period of 2 to 4 weeks.
-
Compound Administration: The test compound (e.g., this compound or its analogs) or vehicle control is administered daily, often starting concurrently with the bleomycin injections. The route of administration can be intraperitoneal (IP) injection or oral gavage, depending on the compound's properties.
-
Efficacy Readouts:
-
Dermal Thickness: At the end of the study, skin samples are collected from the injection site, fixed, sectioned, and stained (e.g., with Masson's trichrome). The dermal thickness is then measured microscopically.
-
Collagen Content: A portion of the skin sample is hydrolyzed, and the hydroxyproline content is quantified using a colorimetric assay. Hydroxyproline is a major component of collagen, and its concentration is directly proportional to the amount of collagen in the tissue.
-
Fibroblast-Mediated Collagen Contraction Assay
This in vitro assay assesses the ability of a compound to inhibit the contraction of a collagen gel by embedded fibroblasts, a key functional characteristic of myofibroblasts.
-
Cell Seeding: Primary human dermal fibroblasts are seeded within a 3D collagen type I matrix in a multi-well plate.
-
Compound Treatment: The test compounds are added to the culture medium at various concentrations.
-
Contraction Measurement: The collagen gels are released from the sides of the wells, and the degree of gel contraction is monitored and quantified over several days. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the collagen gel contraction.[3]
Conclusion
The available in vivo and in vitro data for the analogs of this compound provide a strong validation of the therapeutic potential of inhibiting the Rho/MRTF/SRF signaling pathway for the treatment of fibrotic diseases. The newer analogs, such as CCG-232601 and CCG-222740, demonstrate improved potency and pharmacokinetic properties. Further in vivo studies with this compound are anticipated to confirm its efficacy and safety profile, paving the way for potential clinical development.
References
- 1. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Inhibitors of MRTF/SRF-regulated Gene Transcription - Richard Neubig [grantome.com]
- 3. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape of Rho/MRTF/SRF Inhibition: A Comparative Analysis
While specific therapeutic index data for CCG-224406 is not publicly available, this guide provides a comparative assessment of well-characterized first and second-generation compounds from the same class of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors. This analysis will focus on the pioneering first-generation compound, CCG-1423, and the improved second-generation inhibitors, CCG-203971 and CCG-222740, to offer researchers a valuable reference for evaluating therapeutic potential within this promising class of molecules.
These compounds are instrumental in studying and potentially treating a range of pathologies, including fibrosis and cancer, by targeting the transcriptional regulation of genes involved in cell motility, proliferation, and extracellular matrix deposition.[1][2][3][4] The progression from first to second-generation inhibitors has been driven by the need to enhance potency while minimizing cytotoxicity, a critical aspect of improving the therapeutic index.
Comparative Efficacy and Cytotoxicity
The therapeutic index of a compound is a measure of its safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. For in vitro studies, this is often reflected by comparing the half-maximal inhibitory concentration (IC50) for a desired biological effect against the IC50 for cytotoxicity. The following table summarizes key quantitative data for CCG-1423, CCG-203971, and CCG-222740, highlighting the evolution of this inhibitor series.
| Compound | Generation | Target Pathway | Therapeutic Area | Efficacy Metric (IC50) | Cell Type | Cytotoxicity Metric (IC50) | Cell Type | Key Findings |
| CCG-1423 | First | Rho/MRTF/SRF | Cancer, Fibrosis | ~1 µM (Growth inhibition) | PC-3 (Prostate Cancer) | Cytotoxic at concentrations > 3 µM[5] | CCD-18co (Colon Fibroblasts) | Potent inhibitor but limited by cytotoxicity.[5] |
| 1.5 µM (SRE-Luciferase Reporter)[6] | Not Specified | Selectively stimulates apoptosis in RhoC-overexpressing melanoma cells.[4] | ||||||
| CCG-203971 | Second | Rho/MRTF/SRF | Fibrosis, Cancer | 6.4 µM (SRE-Luciferase Reporter)[7] | Not Specified | 12.0 µM | WI-38 (Lung Fibroblasts) | Improved potency and reduced cytotoxicity compared to CCG-1423.[8] |
| 4.2 µM (Cell Migration)[7] | PC-3 (Prostate Cancer) | 10.9 µM[8] | C2C12 (Mouse Myoblasts) | Effectively suppresses bleomycin-induced skin thickening.[7] | ||||
| CCG-222740 | Second | Rho/MRTF/SRF | Fibrosis, Cancer | 5 µM (Collagen Contraction)[9][10] | Human Conjunctival Fibroblasts | ~10 µM (Cell Viability)[11] | Cancer Associated Fibroblasts | More potent than CCG-203971 in inhibiting MRTF/SRF target genes.[10] |
| Less cytotoxic than CCG-203971.[9][10] | Human Conjunctival Fibroblasts | Effectively reduces fibrosis in skin.[9] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these compounds is the inhibition of the Rho/MRTF/SRF signaling cascade. This pathway is a critical transducer of extracellular signals, particularly those related to the actin cytoskeleton, into changes in gene expression.
Caption: The Rho/MRTF/SRF signaling pathway and point of inhibition.
Extracellular cues lead to the activation of RhoA, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), forming stress fibers.[12][13] In its quiescent state, MRTF is bound to G-actin in the cytoplasm.[12][13] The depletion of the cytoplasmic G-actin pool releases MRTF, allowing it to translocate to the nucleus.[12][13] In the nucleus, MRTF partners with SRF to activate the transcription of target genes involved in fibrosis and cell motility.[2][14] The CCG series of inhibitors disrupts this pathway, preventing the nuclear accumulation and/or activity of MRTF, thereby downregulating the expression of profibrotic and migratory genes.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the compounds in this guide.
Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., CCG-1423, CCG-203971, or CCG-222740) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24-72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value for cytotoxicity by plotting cell viability against compound concentration.[8][11]
Fibroblast-Mediated Collagen Contraction Assay
This assay measures the ability of fibroblasts to reorganize and contract a collagen matrix, a key process in tissue fibrosis.
Caption: Workflow for a fibroblast-mediated collagen contraction assay.
-
Preparation: Harvest fibroblasts and resuspend them in culture medium. Prepare a neutralized collagen solution on ice.
-
Embedding: Mix the cell suspension with the cold collagen solution and pipette the mixture into wells of a culture plate.[16][17][18]
-
Gelation: Allow the collagen to polymerize by incubating at 37°C.[16][17][18]
-
Treatment: Add culture medium containing the desired concentrations of the inhibitor or vehicle control on top of the gels.
-
Contraction: Culture the gels for several days. To initiate contraction, gently detach the gels from the sides of the well.[16][17][18]
-
Measurement: Capture images of the gels at various time points and measure the gel area or diameter.
-
Analysis: Calculate the percentage of contraction relative to the initial gel size. Determine the IC50 for inhibition of contraction.[10]
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression of specific proteins, such as α-smooth muscle actin (α-SMA) or collagen, which are markers of fibroblast activation.
-
Cell Lysis: After treatment with the compounds, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) and then incubate with primary antibodies against the target proteins (e.g., α-SMA, collagen, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.[5]
Conclusion
The evolution from CCG-1423 to second-generation Rho/MRTF/SRF inhibitors like CCG-203971 and CCG-222740 demonstrates a clear progression towards a more favorable therapeutic index. These newer compounds exhibit improved potency in relevant cellular and preclinical models of fibrosis while showing reduced cytotoxicity. This comparative guide, based on available data, provides a framework for researchers to select the most appropriate tool compound for their studies and highlights the therapeutic potential of targeting the Rho/MRTF/SRF pathway. Further investigations into the in vivo efficacy and safety profiles of these second-generation inhibitors will be crucial in their translation to clinical applications.
References
- 1. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioscience.co.uk [bioscience.co.uk]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Reproducibility of CCG-224406 Effects: A Comparative Guide for Researchers
An objective analysis of the experimental data surrounding the selective GRK2 inhibitor, CCG-224406, across different research laboratories.
This guide provides a comprehensive comparison of the reported effects and methodologies related to the G protein-coupled receptor kinase 2 (GRK2) inhibitor, this compound. The data presented here is compiled from primary research articles to aid researchers, scientists, and drug development professionals in evaluating the reproducibility and application of this compound.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound against GRK2 from different studies. This allows for a direct comparison of the compound's potency as determined by various research groups.
| Reporting Laboratory/Study | IC50 for GRK2 | Selectivity Profile | Reference |
| Waldschmidt HV, et al. (2016) | 130 nM | >700-fold selective over other GRK subfamilies; no detectable inhibition of ROCK1. | [1] |
| Uncited Study Mention | 130 nM | Not specified in the context of this study. | [2] |
Note: While both cited sources report a consistent IC50 value, it is important to consider the different experimental contexts in which the compound was evaluated.
Comparison of Experimental Findings and Protocols
The utility and effects of a compound can vary depending on the biological system and experimental setup. This section details the methodologies and key findings from different laboratories that have investigated this compound and related compounds.
1. Initial Synthesis and In Vitro Characterization (Waldschmidt HV, et al., 2016)
-
Objective: To design, synthesize, and evaluate potent and selective GRK2 inhibitors.
-
Key Experimental Protocol:
-
In Vitro Kinase Assays: The inhibitory activity of this compound was determined using in vitro kinase assays with purified GRK2.
-
-
Key Findings:
-
This compound was identified as a highly selective inhibitor of GRK2 with an IC50 of 130 nM.
-
The compound demonstrated over 700-fold selectivity for GRK2 compared to other GRK subfamilies and showed no inhibition of ROCK1.[1]
-
The study also included the co-crystallization of this compound with GRK2 to provide insights into its binding mechanism.[1]
-
2. Evaluation in a Cell-Based Receptor Internalization Assay
-
Objective: To assess the ability of various GRK2 inhibitors, including this compound, to block the internalization of the μ-opioid receptor (MOR) in living cells.
-
Key Experimental Protocol:
-
Live-Cell Receptor Internalization Assay: A cell-based assay was used to screen the efficacy of GRK2 inhibitors in preventing MOR internalization.
-
-
Key Findings:
-
Despite being a potent GRK2 inhibitor with a reported IC50 of 130 nM, this compound did not show efficacy in blocking MOR internalization in this specific assay.[2]
-
The study suggests that factors such as cell permeability may influence the efficacy of compounds in cell-based versus in vitro assays.[2]
-
3. Assessment in Arterial Contraction (A. Briones, et al.)
-
Objective: To determine the effects of GRK2 inhibitors on the desensitization of vasoconstrictor-induced arterial contractions.
-
Key Experimental Protocol:
-
Wire Myography: The effects of "CCG compounds," synthesized as described by Waldschmidt et al. (2016), were tested on the desensitization of UTP- and angiotensin II-stimulated mesenteric third-order arterial contractions.
-
-
Key Findings:
-
The study utilized compounds from the same class as this compound to investigate their effects in a physiological context.
-
The "CCG compounds" were found to be effective in preventing GRK2-mediated desensitization of G protein-coupled receptors in arterial smooth muscle cells.
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Caption: GRK2 signaling pathway and the inhibitory action of this compound.
Caption: Comparative experimental workflows for evaluating this compound effects.
References
Safety Operating Guide
Essential Safety and Handling Protocols for CCG-224406
Disclaimer: A specific Safety Data Sheet (SDS) for CCG-224406 was not publicly available at the time of this writing. The following guidance is synthesized from safety data for similar chemical compounds, including other Rho/MRTF/SRF pathway inhibitors, and established laboratory safety protocols. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
This document provides essential safety and logistical information for the handling and disposal of this compound, a second-generation inhibitor of the Rho/MRTF/SRF signaling pathway. The intended audience for this guidance is researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a research chemical, and its toxicological properties have not been fully elucidated. Based on data for similar compounds, it should be handled with caution as it may cause skin, eye, and respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles/Face Shield | Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities or if there is a splash hazard.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for tears or holes before each use.[2][3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and buttoned completely. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be required if handling the compound as a powder outside of a certified chemical fume hood or glove box. Consult your institution's EHS for respirator selection and fit-testing.[3] |
Handling and Storage
Handling:
-
Engineering Controls: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
General Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands thoroughly after handling.[1][2]
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
| Emergency Situation | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in the regular trash.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
